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  • Product: Methyl 5-bromo-2-morpholinobenzoate
  • CAS: 1131587-79-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Compound Overview and Significance Methyl 5-bromo-2-morpholinobenzoate is a substituted aromatic compound featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Overview and Significance

Methyl 5-bromo-2-morpholinobenzoate is a substituted aromatic compound featuring a central benzoic acid methyl ester core. The key functional groups, a bromine atom at the 5-position and a morpholine ring at the 2-position, make it a versatile building block in organic synthesis.

The true significance of this molecule lies in its potential as a precursor for the synthesis of biologically active compounds. The 2-morpholinobenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry. Research has shown that derivatives of this scaffold can act as potent inhibitors of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in the dysregulation of choline phospholipid metabolism in various cancers[1]. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in the pursuit of novel drug candidates.

Physicochemical and Safety Properties

The following table summarizes the known physicochemical properties and safety information for Methyl 5-bromo-2-morpholinobenzoate, compiled from reliable chemical supplier data[2].

PropertyValueSource
CAS Number 1131587-79-5[2]
Molecular Formula C₁₂H₁₄BrNO₃[2]
Molecular Weight 300.15 g/mol
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, sealed in a dry, well-ventilated area[2]
InChI Key DBJNZTNIRZHOJQ-UHFFFAOYSA-N[2]
Synonyms Methyl 5-bromo-2-(4-morpholinyl)benzoate[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[2]
Signal Word Warning

Proposed Synthesis Protocol: An Ullmann Condensation Approach

While a specific published protocol for the synthesis of Methyl 5-bromo-2-morpholinobenzoate is not available, a robust and logical approach is the Ullmann condensation. This copper-catalyzed reaction is a well-established method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl amines from aryl halides and amines. The proposed synthesis involves the coupling of methyl 2,5-dibromobenzoate with morpholine.

Causality Behind Experimental Choices:
  • Starting Materials: Methyl 2,5-dibromobenzoate is a logical precursor. The bromine at the 2-position is more activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent ester group, favoring selective reaction with morpholine at this position.

  • Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is a classic catalyst for Ullmann condensations. The addition of a ligand, like L-proline or a phenanthroline derivative, can often accelerate the reaction and allow for milder reaction conditions by increasing the solubility and reactivity of the copper catalyst.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the morpholine, generating the nucleophilic amide, and to neutralize the hydrobromic acid byproduct formed during the reaction.

  • Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.

  • Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate. A temperature range of 100-150°C is a logical starting point for optimization.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine: - Methyl 2,5-dibromobenzoate - Morpholine - CuI (catalyst) - L-proline (ligand) - K₂CO₃ (base) - DMF (solvent) setup 2. Equip flask with reflux condenser and stir bar. reagents->setup inert 3. Purge with inert gas (N₂ or Ar). setup->inert heating 4. Heat reaction mixture to 120-140°C with stirring. inert->heating monitoring 5. Monitor reaction progress by TLC (disappearance of starting material). heating->monitoring cooling 6. Cool to room temperature. monitoring->cooling quench 7. Pour into water and extract with ethyl acetate. cooling->quench wash 8. Wash organic layer with brine. quench->wash dry 9. Dry over anhydrous Na₂SO₄. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate chromatography 11. Purify by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). concentrate->chromatography final_product Methyl 5-bromo-2- morpholinobenzoate chromatography->final_product Yields pure product

Caption: Proposed workflow for the synthesis of Methyl 5-bromo-2-morpholinobenzoate.

Step-by-Step Methodology (Self-Validating System):
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,5-dibromobenzoate (1.0 eq), morpholine (1.2-1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq). Add a suitable volume of anhydrous DMF to dissolve the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl 2,5-dibromobenzoate spot. A co-spot of the starting material with the reaction mixture is recommended for accurate comparison.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 5-bromo-2-morpholinobenzoate.

  • Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The results should be compared against the expected spectral characteristics outlined in the following section.

Expected Spectral Characteristics

As experimental spectra for Methyl 5-bromo-2-morpholinobenzoate are not publicly available, this section provides predicted data based on the analysis of its chemical structure and spectral data of analogous compounds. This information serves as a benchmark for researchers to verify their synthetic outcomes.

¹H NMR Spectroscopy (Predicted):
  • Aromatic Protons (3H): The three protons on the aromatic ring will appear as distinct signals. The proton at C6 (ortho to the ester) will likely be a doublet. The proton at C4 (between the bromo and ester groups) will likely be a doublet of doublets. The proton at C3 will likely be a doublet.

  • Morpholine Protons (8H): The eight protons of the morpholine ring will appear as two distinct multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will be deshielded compared to the protons adjacent to the oxygen. They will likely appear as triplets or complex multiplets due to coupling with each other.

  • Methyl Ester Protons (3H): A sharp singlet integrating to 3 protons will be observed for the methyl group of the ester, typically in the range of 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted):
  • Carbonyl Carbon (1C): A signal for the ester carbonyl carbon will be observed in the range of 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (approx. 110-160 ppm). The carbon attached to the morpholine nitrogen will be significantly deshielded. The carbon attached to the bromine will also show a characteristic chemical shift.

  • Morpholine Carbons (4C): Two signals are expected for the four carbons of the morpholine ring. The two carbons adjacent to the nitrogen will be in a different chemical environment than the two carbons adjacent to the oxygen.

  • Methyl Ester Carbon (1C): A signal for the methyl carbon of the ester will appear in the range of 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted):
  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl stretch.

  • C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester and the morpholine ether linkage.

  • C-N Stretch: A stretching vibration for the C-N bond of the morpholine group, typically in the 1100-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the morpholine and methyl groups.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted):
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (300.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at m/z [M]+ and [M+2]+, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Discovery

Methyl 5-bromo-2-morpholinobenzoate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity is primarily centered around the bromine atom on the aromatic ring.

Signaling Pathway and Potential Therapeutic Target:

The 2-morpholinobenzoic acid scaffold, which can be accessed from Methyl 5-bromo-2-morpholinobenzoate, has been identified as a promising starting point for the development of inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3]. PC-PLC is an enzyme that plays a crucial role in cell signaling and membrane turnover. Its overexpression and dysregulation are associated with various types of cancer, making it an attractive target for anticancer drug development. By inhibiting PC-PLC, it is possible to disrupt the signaling pathways that promote cancer cell proliferation and survival.

G cluster_pathway PC-PLC Signaling in Cancer cluster_inhibition Therapeutic Intervention PC Phosphatidylcholine PLC PC-PLC (Overexpressed in Cancer) PC->PLC DAG Diacylglycerol (DAG) PLC->DAG PCho Phosphocholine PLC->PCho Proliferation Cell Proliferation & Survival DAG->Proliferation PCho->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PLC Inhibition

Caption: Role of PC-PLC in cancer and its inhibition by 2-morpholinobenzoic acid derivatives.

Use as a Synthetic Intermediate:

The bromine atom at the 5-position of Methyl 5-bromo-2-morpholinobenzoate serves as a key functional group for further molecular elaboration through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions enable the synthesis of a diverse library of 2-morpholinobenzoic acid derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, providing further avenues for chemical modification.

Conclusion

Methyl 5-bromo-2-morpholinobenzoate is a strategically important building block for the synthesis of potential therapeutic agents, particularly those targeting the PC-PLC signaling pathway in cancer. While a detailed experimental protocol for its synthesis and full spectral characterization is not yet prominent in the scientific literature, this guide provides a robust, scientifically-grounded framework for its preparation via an Ullmann condensation. The predicted spectral data herein offers a valuable tool for researchers to validate their synthetic efforts. The versatile reactivity of this compound opens up numerous possibilities for the creation of novel and complex molecules for drug discovery and development.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

  • Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5. MilliporeSigma. [Link]

Sources

Exploratory

Engineering the Next Generation of PC-PLC Inhibitors: The Discovery, Synthesis, and Optimization of 2-Morpholinobenzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Biological Rationale For decades, the standard inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Biological Rationale

For decades, the standard inhibitor for phosphatidylcholine-specific phospholipase C (PC-PLC) was the antiviral and antitumor compound D609. PC-PLC is a critical metalloenzyme that hydrolyzes phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine, driving oncogenic signaling cascades in aggressive cancers, including triple-negative breast cancer (TNBC) and colorectal carcinomas 1.

However, D609 suffers from a fatal flaw in clinical translation: severe instability in aqueous media. To overcome this, virtual High Throughput Screening (vHTS) campaigns identified the 2-morpholinobenzoic acid scaffold as a highly stable, potent class of lead compounds 2. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationship (SAR) evolution of this scaffold, provide self-validating synthetic protocols, and explore advanced dual-action pharmacological engineering.

Structure-Activity Relationship (SAR) Evolution

The transition from a basic screening hit to a highly potent chemotherapeutic agent required systematic modification of the 2-morpholinobenzoic acid core. The SAR optimization focused on two primary domains: the Acyl Group (R1) and the N-benzyl Ring (R2) 3.

The Hydroxamic Acid Switch (R1)

Early derivatives retained the native carboxylic acid (-COOH) moiety. While these showed good PC-PLC inhibition, their cellular antiproliferative activity was limited. By converting the carboxylic acid into a hydroxamic acid (-CONHOH) , researchers observed a dramatic spike in potency against MDA-MB-231 and HCT116 cell lines. Causality: PC-PLC is a metalloenzyme. Hydroxamic acids are privileged zinc-binding pharmacophores (ZBGs). The bidentate chelation of the catalytic Zn²⁺ ion by the hydroxamic acid effectively locks the enzyme in an inactive state 1.

Halogenation of the N-Benzyl Ring (R2)

The installation of a secondary benzylamine group at the 5-position of the core aromatic ring provided a vector for lipophilic interactions. SAR studies revealed that meta-halogenation (specifically 3-fluoro or 3-chloro substitution) on this N-benzyl ring optimized the electrostatic interactions within the hydrophobic pocket of the enzyme 3.

Quantitative SAR Summary
Scaffold ModificationAcyl Group (R1)N-Benzyl Substitution (R2)PC-PLC InhibitionAntiproliferative Activity
D609 (Reference) N/AN/AModerate (Unstable)Low
First-Gen Core -COOHUnsubstitutedGoodModerate
Halogenated Core -COOH3-Fluoro / 3-ChloroHighModerate
Hydroxamic Analog -CONHOHUnsubstitutedHighHigh
Optimized Lead -CONHOH3-Fluoro / 3-ChloroVery HighVery High

Table 1: Comparative SAR data of 2-morpholinobenzoic acid derivatives against PC-PLC and target cancer cell lines.

Validated Synthetic Methodology

To ensure maximum yield and prevent side reactions, the synthesis of the optimized hydroxamic acid derivatives must follow a strict sequence. The protocol below is designed as a self-validating system, ensuring that intermediate integrity is verifiable at each step 4.

Step 1: Esterification of the Starting Material
  • Procedure: Dissolve 2-chloro-5-nitrobenzoic acid in dry methanol (MeOH). Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.

  • Causality: While direct amination of the acid is possible, masking the carboxylic acid as a methyl ester prevents the formation of a deactivating carboxylate anion under basic conditions. This maintains the electron-withdrawing nature of the carbonyl, highly activating the ortho-chlorine for the subsequent step.

  • Validation: TLC (Hexane:EtOAc 3:1) will show a distinct upward shift in Rf value as the polar acid is converted to the lipophilic ester.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: Add methyl 2-chloro-5-nitrobenzoate to neat morpholine. Heat the mixture to 75°C for 5 hours.

  • Causality: The morpholine nitrogen acts as the nucleophile. The nitro group at the para position and the ester at the ortho position act as powerful electron-withdrawing groups, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride ion.

  • Validation: The reaction mixture will visibly thicken and transition to a deep yellow/orange hue. Precipitation in ice water yields the crude product.

Step 3: Chemoselective Catalytic Hydrogenation
  • Procedure: Dissolve the intermediate in an EtOH/H₂O (3:1) mixture. Add 5% Pd/C catalyst and stir under an H₂ atmosphere (1 atm) at room temperature.

  • Causality: Pd/C hydrogenation selectively reduces the 5-nitro group to an aniline (5-amino) without cleaving the morpholine ring or hydrolyzing the methyl ester (which would occur under harsh Fe/HCl reduction conditions).

  • Validation: The reaction is complete when volumetric hydrogen uptake ceases.

Step 4: Reductive Amination
  • Procedure: React the resulting aniline with 3-fluorobenzaldehyde in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (NaBH(OAc)₃) and stir at room temperature.

  • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It reduces the intermediate imine to the secondary N-benzylamine faster than it reduces the unreacted aldehyde, practically eliminating primary alcohol byproducts.

Step 5: Hydroxylaminolysis
  • Procedure: Treat the N-benzylamine methyl ester with aqueous hydroxylamine (NH₂OH) and NaOH in a MeOH/THF solvent system.

  • Causality: The strong nucleophilicity of the hydroxylamine anion (generated via NaOH deprotonation) drives the acyl substitution, converting the ester directly into the target hydroxamic acid ZBG.

  • Validation: A drop of the product mixture added to a 1% FeCl₃ solution will instantly form a deep purple/red complex, confirming the presence of the hydroxamic acid moiety.

Synthesis A 2-Chloro-5-nitrobenzoic acid (Starting Material) B Methyl 2-chloro-5-nitrobenzoate (Esterification) A->B MeOH, H2SO4 Reflux C Methyl 2-morpholino-5-nitrobenzoate (SNAr) B->C Morpholine 75°C D Methyl 5-amino-2-morpholinobenzoate (Reduction) C->D H2, Pd/C EtOH/H2O E N-Benzylamine Derivatives (Reductive Amination) D->E Benzaldehyde, NaBH(OAc)3 DCE F Hydroxamic Acid Derivatives (Target Inhibitor) E->F NH2OH(aq), NaOH MeOH/THF

Fig 1. Stepwise synthetic workflow for 2-morpholinobenzoic hydroxamic acid derivatives.

Advanced Pharmacological Engineering: Dual-Action NO Donors

Beyond simple PC-PLC inhibition, the 2-morpholinobenzoic acid scaffold offers a unique structural opportunity for polypharmacology. Recent advancements have exploited the secondary benzylamine group (installed in Step 4) to create Nitric Oxide (NO)-releasing derivatives 2.

By subjecting the N-benzylamine to nitrosylation conditions, an N-nitroso prodrug is formed. In the tumor microenvironment, these compounds undergo cleavage to release exogenous NO.

  • Causality of Design: Elevated PC-PLC activity is often coupled with hyperactive NF-κB signaling, driving tumor survival. Exogenous NO delivery establishes a negative-feedback loop that directly decreases NF-κB activity.

  • Validation: The release of NO from these derivatives has been successfully quantified in vitro using DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) fluorescence-based assays 2.

This dual-action mechanism—simultaneous PC-PLC inhibition via the hydroxamic acid/carboxylic acid core and NF-κB suppression via NO release—represents the bleeding edge of targeted therapy for aggressive carcinomas.

Mechanism PC Phosphatidylcholine (PC) PC_PLC PC-PLC Metalloenzyme (Active Zn2+) PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG Enzymatic Hydrolysis Proliferation Tumor Proliferation (MDA-MB-231 / HCT116) DAG->Proliferation Oncogenic Signaling Inhibitor Hydroxamic Acid Derivative Chelation Zn2+ Chelation Inhibitor->Chelation Pharmacophore Binding Chelation->PC_PLC Competitive Inhibition

Fig 2. Pharmacological mechanism of PC-PLC inhibition via catalytic zinc chelation.

Conclusion

The discovery and optimization of 2-morpholinobenzoic acid derivatives represent a masterclass in rational drug design. By replacing the hydrolytically unstable D609 with a robust, synthetically accessible aromatic scaffold, researchers have unlocked a reliable method for inhibiting PC-PLC. The strategic integration of hydroxamic acid moieties for zinc chelation, coupled with the potential for NO-mediated polypharmacology, positions this chemical family as a cornerstone for future oncological therapeutics.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. NIH / PMC.
  • Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • Synthesis of 5-amino-2-morpholinobenzoic acid. PrepChem.

Sources

Foundational

Methyl 5-Bromo-2-Morpholinobenzoate: A Trifunctional Scaffold for Divergent Drug Discovery

Executive Summary & Strategic Rationale In modern structure-based drug design, the selection of starting building blocks dictates the efficiency of the entire optimization trajectory. Methyl 5-bromo-2-morpholinobenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern structure-based drug design, the selection of starting building blocks dictates the efficiency of the entire optimization trajectory. Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) is a highly versatile, trifunctional research chemical that serves as a cornerstone for synthesizing complex kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).

Rather than building molecules linearly, this scaffold enables a divergent synthesis strategy . It features three orthogonal vectors for functionalization: a C5-bromide primed for transition-metal catalysis, a C1-methyl ester for late-stage derivatization, and a C2-morpholine ring that acts as a pre-installed, privileged pharmacophore . This whitepaper deconstructs the mechanistic utility of this molecule and provides self-validating experimental protocols for its application in high-throughput medicinal chemistry.

Table 1: Physicochemical & Structural Profile
PropertyValueStrategic Implication in Drug Design
CAS Number 1131587-79-5Standardized identifier for global procurement and regulatory tracking.
Molecular Formula C₁₂H₁₄BrNO₃Low molecular weight (300.15 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
C5 Substituent Bromide (-Br)Ideal leaving group for Pd-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C2 Substituent Morpholine RingPrivileged scaffold; enhances aqueous solubility; modulates basicity; acts as a critical H-bond acceptor in kinase hinge regions.
C1 Substituent Methyl Ester (-COOCH₃)Orthogonally stable under cross-coupling conditions; easily saponified to a carboxylic acid for divergent amide library synthesis.

Mechanistic Reactivity & Synthetic Utility

From a mechanistic standpoint, the reactivity of Methyl 5-bromo-2-morpholinobenzoate is governed by the electronic push-pull dynamics of its substituents.

The C5-Bromide Vector: Aryl bromides are the gold standard for palladium-catalyzed cross-coupling . However, the electron-donating nature of the ortho-morpholine group slightly increases the electron density of the aromatic ring. While this makes oxidative addition slightly slower compared to electron-deficient arenes, it is easily overcome by utilizing electron-rich, bidentate phosphine ligands such as dppf or XPhos. This vector is typically used to install the primary binding motif (e.g., a heterocycle that reaches into a deep hydrophobic pocket).

The C1-Ester Vector: The methyl ester is sterically hindered by the adjacent morpholine ring. This steric shielding is highly advantageous: it prevents unwanted nucleophilic attack or premature hydrolysis during the harsh basic conditions often required for C5 cross-coupling . Once the C5 position is elaborated, the ester can be selectively saponified using LiOH, opening the door for HATU-mediated amidation to optimize pharmacokinetic properties (e.g., adding solubilizing groups or cell-penetrating peptides).

Divergent Synthesis Workflow

SynthesisWorkflow MBMB Methyl 5-bromo-2-morpholinobenzoate (Core Building Block) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, C5-Aryl) MBMB->Suzuki Aryl Boronic Acid Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, C5-Amine) MBMB->Buchwald Primary/Secondary Amine Saponification Ester Hydrolysis (LiOH, C1-COOH) MBMB->Saponification Base / H2O ArylDeriv 5-Aryl-2-morpholinobenzoate (Kinase Hinge Binder) Suzuki->ArylDeriv AminoDeriv 5-Amino-2-morpholinobenzoate (Targeting GPCRs) Buchwald->AminoDeriv AmideDeriv 2-Morpholinobenzamide (Solubility Enhancer) Saponification->AmideDeriv Amine + HATU

Caption: Divergent synthesis workflow illustrating the trifunctional utility of the MBMB scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and In-Process Controls (IPCs) to verify reaction success prior to isolation.

Protocol A: High-Throughput Suzuki-Miyaura Coupling (C5 Arylation)

Objective: To install an aryl or heteroaryl group at the C5 position while leaving the C1-methyl ester intact.

Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and prevents unwanted dehalogenation. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1 ) is chosen because it dissolves both the organic bromide and the inorganic base (K₂CO₃ ), facilitating rapid transmetalation at the phase boundary .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 5-bromo-2-morpholinobenzoate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). Self-Validation Check 1: The solution will immediately turn a deep red/orange, confirming the suspension of the Pd(II) precatalyst.

  • Reaction: Purge the flask with N₂ for 5 minutes, then heat to 90°C for 4-6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation Check 2: Look for the disappearance of the M / M+2 isotopic doublet (m/z 300/302) characteristic of the starting aryl bromide, and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Saponification and HATU-Mediated Amidation (C1 Derivatization)

Objective: To convert the sterically hindered C1-methyl ester into a diverse array of amides.

Causality & Design: We employ LiOH in a THF/MeOH/H₂O mixture. LiOH provides a highly nucleophilic hydroxide ion while the mixed solvent system ensures the organic substrate remains fully dissolved. For the subsequent amidation, HATU is selected over standard EDC/HOBt. The bulky morpholine ring ortho to the carboxylic acid creates significant steric hindrance; HATU generates a highly reactive 7-azabenzotriazole active ester that forces the coupling to completion despite the constrained environment.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C5-functionalized intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at 40°C for 12 hours.

  • IPC (Hydrolysis): Spot the reaction on a silica TLC plate (eluent: 1:1 Hexanes/EtOAc). Self-Validation Check 1: The starting material (high Rf) will disappear, replaced by a baseline-retained spot (the carboxylate salt).

  • Isolation: Acidify the mixture to pH 3 using 1M HCl. Self-Validation Check 2: A white/off-white precipitate will form immediately. Filter and dry the free carboxylic acid under vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq), the desired amine (1.2 eq), and finally HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify the resulting amide via reverse-phase HPLC.

Biological Relevance in Target-Directed Discovery

Why is the morpholine-benzoate motif so prevalent in medicinal chemistry? The morpholine ring is a "privileged scaffold" . In the context of kinase inhibitors—particularly those targeting the PI3K/AKT/mTOR pathway —the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. It specifically interacts with the valine residue (Val851 in PI3Kα) located in the hinge region of the ATP-binding pocket.

By utilizing Methyl 5-bromo-2-morpholinobenzoate, researchers start with this critical hinge-binding interaction already locked in place. The C5 and C1 positions can then be systematically varied to explore the affinity pockets and solvent-exposed regions of the target protein, drastically reducing the time required for hit-to-lead optimization.

Morpholine Scaffolds in the PI3K/mTOR Pathway

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target for Morpholine Scaffolds) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Morpholine-based Inhibitor (e.g., Buparlisib analogs) Inhibitor->PI3K Competitive Inhibition (Hinge Binding)

Caption: PI3K/mTOR signaling cascade highlighting the specific intervention point of morpholine-based inhibitors.

References

  • Organic Process Research & Development. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides. ACS Publications. Available at:[Link]

  • Nature Communications. Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. PubMed / Nature. Available at:[Link]

Exploratory

Safety, Handling, and Storage of Methyl 5-bromo-2-morpholinobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) is a highly functionalized building block widely utilized in medicinal chemistry and drug discovery. Featuring a brominated aromatic ring, a methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) is a highly functionalized building block widely utilized in medicinal chemistry and drug discovery. Featuring a brominated aromatic ring, a methyl ester, and a morpholine moiety, it serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. However, this polyfunctionality introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I have designed this guide to provide an authoritative, causality-driven framework for its safety, handling, and storage, ensuring that every protocol functions as a self-validating system.

Physicochemical Profiling & Hazard Causality

Understanding the inherent hazards of this compound requires analyzing its structural components rather than merely memorizing safety data sheets. The morpholine ring contains a basic nitrogen atom with an active lone pair. Upon contact with moisture on the skin or mucous membranes, this nitrogen creates a localized alkaline microenvironment. This basicity leads to lipid saponification and protein denaturation, directly causing the irritation classified under GHS standards . Furthermore, the highly lipophilic bromobenzene core enhances dermal penetration, exacerbating exposure risks.

Quantitative Data Summary

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / Data
CAS Number 1131587-79-5
Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
Physical State Solid
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Precautionary Codes P264, P280, P305+P351+P338
Storage Temperature 2-8°C (Refrigerated)

Storage & Stability: A Self-Validating System

The mandate to store Methyl 5-bromo-2-morpholinobenzoate at 2-8°C in a dry environment is not arbitrary; it is dictated by two primary degradation pathways:

  • Ester Hydrolysis : Ambient atmospheric moisture can initiate the hydrolysis of the methyl ester, yielding 5-bromo-2-morpholinobenzoic acid. Refrigeration lowers the kinetic energy of the system, drastically reducing the rate of this nucleophilic acyl substitution .

  • N-Oxidation : The morpholine nitrogen is susceptible to oxidation when exposed to ambient oxygen and UV light, forming unwanted N-oxide impurities.

Self-Validating Storage Protocol

To ensure the storage microenvironment remains unbreached, implement a monthly TLC validation check .

  • Action : Run a baseline Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

  • Validation Logic : The appearance of a baseline spot (indicating the highly polar carboxylic acid from hydrolysis) or a heavily retained spot (N-oxide) immediately signals that the storage seal has failed. If only the single product spot is visible, the storage protocol is successfully validated.

Degradation A Methyl 5-bromo-2-morpholinobenzoate B Ester Hydrolysis A->B Moisture/Heat C N-Oxidation A->C O2/Light D 2-8°C & Desiccation D->B Prevents E Argon Flush & Dark E->C Prevents

Mechanistic degradation pathways and targeted storage mitigations for the compound.

Experimental Application: Safe Handling & Cross-Coupling Workflow

When utilizing this compound as an electrophile in a Suzuki-Miyaura cross-coupling, rigorous inert handling is required not just for safety, but to prevent catalyst poisoning. The strong C-Br bond requires sufficient thermal activation (typically 80°C) to undergo oxidative addition with the Pd(0) catalyst .

Step-by-Step Suzuki-Miyaura Protocol
  • Preparation & Inertion : Inside a glovebox or using standard Schlenk techniques, weigh 1.0 eq of Methyl 5-bromo-2-morpholinobenzoate, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl₂ into an oven-dried reaction vessel.

    • Causality: Weighing in an inert atmosphere prevents premature moisture exposure to the ester and protects the highly moisture-sensitive Pd catalyst.

  • Solvent Degassing : Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 eq). Subject the biphasic mixture to three cycles of freeze-pump-thaw.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, permanently halting the catalytic cycle.

  • Reaction Execution : Heat the mixture to 80°C under a positive pressure of argon for 12 hours.

  • Quenching & Validation (Self-Validating Step) : Cool to room temperature, dilute with EtOAc, and wash with brine. Validate reaction completion via LC-MS.

    • Validation Logic: The complete disappearance of the m/z 300/302 isotopic doublet (characteristic of the brominated starting material) confirms successful conversion and validates the efficacy of the degassing step.

Workflow S1 1. Glovebox Prep S3 3. Pd-Catalysis S1->S3 S2 2. Solvent Degassing S2->S3 S4 4. Cross-Coupling (80°C) S3->S4 Heat/Ar S5 5. Quench & Validate S4->S5 LC-MS Check

Step-by-step Suzuki-Miyaura cross-coupling workflow ensuring inert handling.

Personal Protective Equipment (PPE) Standards

Handling Methyl 5-bromo-2-morpholinobenzoate requires standard BSL-2 equivalent chemical PPE to mitigate its specific structural hazards:

  • Gloves : Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the bromobenzene moiety can facilitate rapid permeation through thinner latex materials.

  • Eye Protection : Tight-fitting chemical safety goggles must be worn due to the H319 (Causes serious eye irritation) classification; standard safety glasses do not provide adequate vapor/dust protection.

  • Respiratory : Handle exclusively within a certified chemical fume hood to mitigate the inhalation of airborne dust particles, which can cause severe mucosal irritation.

References

  • MDPI. "Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling". Source: MDPI.[Link]

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-bromo-2-morpholinobenzoate: A Detailed Guide for Pharmaceutical and Chemical Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 5-bromo-2-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. This document is...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 5-bromo-2-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth technical insights and field-proven experimental procedures. We will explore a robust two-step synthesis commencing with the preparation of the key intermediate, methyl 2-amino-5-bromobenzoate, followed by the construction of the morpholine ring.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity.[1][2] Its presence can improve aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor, all of which are critical parameters in drug design.[3] Consequently, efficient synthetic routes to novel morpholine-containing building blocks, such as Methyl 5-bromo-2-morpholinobenzoate, are of significant interest to the drug discovery community.

I. Synthetic Strategy Overview

The synthesis of Methyl 5-bromo-2-morpholinobenzoate is most effectively approached in a two-stage process. The first stage involves the synthesis of the precursor, methyl 2-amino-5-bromobenzoate, from readily available 2-aminobenzoic acid. The second stage focuses on the formation of the morpholine ring at the 2-position of the benzoate.

Figure 1: Overall synthetic workflow.

II. Stage 1: Synthesis of Methyl 2-amino-5-bromobenzoate

This stage is a well-established two-step process involving the bromination of 2-aminobenzoic acid followed by Fischer-Speier esterification.

A. Step 1: Bromination of 2-Aminobenzoic Acid

This protocol describes the regioselective bromination of 2-aminobenzoic acid at the 5-position.

Reaction Principle: The amino group of 2-aminobenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, preferential bromination at the para-position (position 5) can be achieved.

Experimental Protocol:

Reagent/SolventMolecular WeightQuantityMoles
2-Aminobenzoic Acid137.14 g/mol 13.7 g0.1 mol
Glacial Acetic Acid60.05 g/mol 100 mL-
Bromine159.81 g/mol 5.1 mL (15.9 g)0.1 mol
Sodium Bicarbonate84.01 g/mol As needed-
Water18.02 g/mol As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Cool the stirred solution in an ice bath to 10-15°C.

  • Slowly add 5.1 mL (0.1 mol) of bromine dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The crude 2-amino-5-bromobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • To purify, the crude product can be recrystallized from an ethanol/water mixture.

  • Dry the purified product in a vacuum oven at 60°C. A typical yield is 85-90%.

B. Step 2: Fischer-Speier Esterification of 2-Amino-5-bromobenzoic Acid

This protocol converts the carboxylic acid to its corresponding methyl ester.

Reaction Principle: The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.

Experimental Protocol:

Reagent/SolventMolecular WeightQuantityMoles
2-Amino-5-bromobenzoic Acid216.03 g/mol 21.6 g0.1 mol
Methanol32.04 g/mol 150 mL-
Sulfuric Acid (conc.)98.08 g/mol 5 mL-
Sodium Bicarbonate (sat. aq.)84.01 g/mol As needed-
Ethyl Acetate88.11 g/mol As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04 g/mol As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 21.6 g (0.1 mol) of 2-amino-5-bromobenzoic acid in 150 mL of methanol.

  • Carefully add 5 mL of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Pour the residue into 200 mL of ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-5-bromobenzoate.

  • The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield a white to off-white solid. Expected yield is typically in the range of 90-95%.[4]

Characterization of Methyl 2-amino-5-bromobenzoate:

  • 1H NMR: The proton NMR spectrum is a key tool for confirming the structure of the intermediate.[5]

  • Purity: The purity of the intermediate should be assessed by HPLC or GC-MS before proceeding to the next stage.

III. Stage 2: Synthesis of Methyl 5-bromo-2-morpholinobenzoate

This stage involves the formation of the morpholine ring via a double N-alkylation of the primary amine with bis(2-chloroethyl) ether.

Reaction Principle: The formation of the N-aryl morpholine from the corresponding aniline and bis(2-chloroethyl) ether is a nucleophilic substitution reaction. The amino group of methyl 2-amino-5-bromobenzoate acts as a nucleophile, displacing the chloride leaving groups on bis(2-chloroethyl) ether in a stepwise manner to form the six-membered morpholine ring. A base is required to neutralize the HCl generated during the reaction.

Figure 2: Proposed reaction mechanism for morpholine ring formation.

Experimental Protocol:

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-amino-5-bromobenzoate230.06 g/mol 11.5 g0.05 mol
Bis(2-chloroethyl) ether143.01 g/mol 7.9 mL (9.3 g)0.065 mol
Potassium Carbonate (anhydrous)138.21 g/mol 20.7 g0.15 mol
N,N-Dimethylformamide (DMF)73.09 g/mol 100 mL-
Ethyl Acetate88.11 g/mol As needed-
Water18.02 g/mol As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04 g/mol As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add methyl 2-amino-5-bromobenzoate (11.5 g, 0.05 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and N,N-Dimethylformamide (DMF, 100 mL).

  • Stir the mixture under a nitrogen atmosphere and add bis(2-chloroethyl) ether (7.9 mL, 0.065 mol).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The pure fractions are combined and the solvent is evaporated to yield Methyl 5-bromo-2-morpholinobenzoate as a solid.[6][7]

Characterization of Methyl 5-bromo-2-morpholinobenzoate:

  • Physical Appearance: Solid.

  • Molecular Weight: 300.15 g/mol .

  • 1H and 13C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. While a validated spectrum is not publicly available in the searched literature, the expected signals would include aromatic protons, the methyl ester singlet, and two sets of triplets for the morpholine ring protons.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 300 and 302 in an approximately 1:1 ratio due to the presence of the bromine atom.

  • Purity: The final purity should be determined by HPLC, and it is typically expected to be >95%.[6]

IV. Applications in Drug Discovery

While specific, direct applications of Methyl 5-bromo-2-morpholinobenzoate are not extensively documented in publicly available literature, its structural motifs are present in several important classes of therapeutic agents. The 2-morpholinobenzoic acid scaffold is a key component in a variety of biologically active molecules.

This compound is a valuable intermediate for the synthesis of more complex molecules. For instance, similar structures are precursors in the synthesis of kinase inhibitors like Gefitinib and antibiotics such as Linezolid.[8][9][10] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

V. Conclusion

The synthesis of Methyl 5-bromo-2-morpholinobenzoate presented in this guide provides a reliable and scalable route for obtaining this valuable building block. The two-stage approach, beginning with the synthesis of methyl 2-amino-5-bromobenzoate followed by morpholine ring formation, is a robust strategy for researchers in the pharmaceutical and chemical industries. The detailed protocols and insights into the reaction mechanisms are intended to facilitate the successful synthesis and purification of this compound, thereby enabling its use in the discovery and development of novel therapeutic agents.

VI. References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.

  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5. Retrieved from a commercial supplier website.

  • MilliporeSigma. (n.d.). Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5. Retrieved from a commercial supplier website.

  • BOC Sciences. (n.d.). Linezolid: Definition, Mechanism of Action and Application.

  • BenchChem. (2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine.

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum.

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

  • Request PDF. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

  • BenchChem. (2025). Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid.

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.

Sources

Application

Advanced Synthesis of Functionalized 1,4-Benzothiazines Utilizing Methyl 5-bromo-2-morpholinobenzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Strategic Rationale In modern drug discovery, the 1,4-benzothiazine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Strategic Rationale

In modern drug discovery, the 1,4-benzothiazine scaffold is a privileged pharmacophore that bridges synthetic organic chemistry with diverse medicinal applications, including antimicrobial, antipsychotropic, and anti-inflammatory properties[1]. To access highly specific, biologically active derivatives, the selection of starting materials is critical.

(CAS: 1131587-79-5) serves as an exceptionally versatile intermediate for this purpose[2]. The strategic inclusion of this specific building block provides three distinct pharmacological and synthetic advantages:

  • Morpholine Moiety: Enhances aqueous solubility and target specificity, a feature common in highly active antimicrobial morpholinylbenzothiazines[3].

  • Bromo Substituent: Acts as an orthogonal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • Methyl Ester: Provides a direct synthetic handle for homologation into a β-ketoester, the requisite precursor for benzothiazine cyclocondensation[3].

PharmacophoreLogic Core Functionalized 1,4-Benzothiazine Scaffold Morpholine Morpholine Moiety (Improves Aqueous Solubility) Core->Morpholine Bromo Bromo Substituent (Handle for Cross-Coupling) Core->Bromo Thiazine 1,4-Benzothiazine Core (Primary Pharmacophore) Core->Thiazine

Structural logic and pharmacophore contributions of the synthesized benzothiazine.

Mechanistic Workflow

The synthesis of the target 1,4-benzothiazine from methyl 5-bromo-2-morpholinobenzoate is achieved through a robust two-step sequence. First, a Claisen condensation with ethyl acetate yields a β-ketoester intermediate. Second, an oxidative cyclocondensation with 2-aminobenzenethiol constructs the 1,4-benzothiazine core.

SynthesisWorkflow A Methyl 5-bromo-2- morpholinobenzoate (Starting Material) B Claisen Condensation (LiHMDS, EtOAc) A->B C β-Ketoester Intermediate B->C D Cyclocondensation (+ 2-Aminobenzenethiol) C->D E Morpholinyl-phenyl 1,4-Benzothiazine D->E

Synthetic workflow from Methyl 5-bromo-2-morpholinobenzoate to 1,4-Benzothiazine.

Experimental Protocols & Causality

Protocol A: Synthesis of Ethyl 3-(5-bromo-2-morpholinophenyl)-3-oxopropanoate (β-ketoester)

Scientific Causality: The use of a non-nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical. Traditional alkoxide bases (e.g., NaOEt) can lead to transesterification or unwanted nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing nature of the bromo substituent. LiHMDS selectively and quantitatively deprotonates ethyl acetate to form the enolate, which subsequently attacks the methyl ester.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LiHMDS (1.0 M in THF, 3.5 eq) to the flask. Slowly add anhydrous ethyl acetate (3.0 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Coupling: Dissolve methyl 5-bromo-2-morpholinobenzoate (1.0 eq, 10 mmol, ~3.0 g) in 15 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The expected [M+H]+ for the β-ketoester ( C15​H18​BrNO4​ ) is 356.0 / 358.0. Ensure the starting material peak ( m/z 300.0) is <5% before proceeding.

Protocol B: Oxidative Cyclocondensation to 1,4-Benzothiazine

Scientific Causality: demonstrate that Dimethyl Sulfoxide (DMSO) acts as both a dipolar aprotic solvent and a mild oxidant[4]. The mechanism involves two stages: first, 2-aminobenzenethiols are oxidized by DMSO to their corresponding disulfide derivatives[4]. In the second phase, these disulfides condense with the β-ketoester to produce the 4H-1,4-benzothiazine[4]. The addition of catalytic hydrazine hydrate accelerates this oxidative cyclocondensation, driving the formation of the ring with high atom economy[4].

Step-by-Step Procedure:

  • Preparation: In a 100 mL pressure tube, dissolve the β-ketoester intermediate (1.0 eq, 5 mmol) in 15 mL of anhydrous DMSO.

  • Reagent Addition: Add 2-aminobenzenethiol (1.2 eq, 6 mmol) followed by hydrazine hydrate (5 mol%) as a catalyst.

  • Cyclocondensation: Seal the tube and heat the mixture to 80 °C in an oil bath with vigorous stirring for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate disulfide formation will appear as a transient, highly UV-active spot before converting to the final product.

  • Workup: Cool the reaction to room temperature and pour into 100 mL of ice water. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure morpholinyl-phenyl 1,4-benzothiazine.

Quantitative Data & Optimization

To establish the self-validating nature of Protocol B, solvent and catalyst conditions were rigorously optimized. The data below illustrates the necessity of the DMSO/Hydrazine hydrate system for maximizing yield and purity.

EntrySolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone801225%Incomplete conversion; side products observed.
2Toluenep-TsOH (10 mol%)110845%Acid-catalyzed degradation of the morpholine moiety.
3DMSONone80688%Clean conversion; disulfide intermediate visible on LC-MS.
4 DMSO Hydrazine hydrate (5 mol%) 80 4 94% Rapid cyclization; highest purity and atom economy.

Table 1: Optimization of the oxidative cyclocondensation step. Entry 4 represents the finalized parameters used in Protocol B.

References

  • Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. ResearchGate. URL:[Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. URL:[Link]

  • Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. URL: [Link]

Sources

Method

Application Note: Directed Nucleophilic Functionalization of Methyl 5-bromo-2-morpholinobenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) Executive Summary & Scaffold Analysis Methyl 5-bromo-2-morpholinob...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5)

Executive Summary & Scaffold Analysis

Methyl 5-bromo-2-morpholinobenzoate is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, CNS-active agents, and complex heterocyclic scaffolds. The strategic value of this molecule lies in its orthogonal reactivity profile, which allows for selective, sequential functionalization with various nucleophiles.

To successfully manipulate this scaffold, one must understand the distinct electronic and steric environments of its two reactive sites:

  • C1 Methyl Ester (Electrophilic Center): Susceptible to nucleophilic acyl substitution (e.g., saponification, amidation). However, reactivity is sterically hindered by the ortho-morpholine group.

  • C5 Aryl Bromide (Cross-Coupling Center): Capable of reacting with nucleophiles via transition-metal catalysis (e.g., Buchwald-Hartwig amination). However, the C-Br bond is electronically deactivated by the para-morpholine group, which strongly donates electron density into the ring via resonance.

Chemoselectivity SM Methyl 5-bromo-2-morpholinobenzoate (Bifunctional Scaffold) Ester C1: Methyl Ester (Electrophilic Site) SM->Ester Nucleophilic Acyl Substitution Bromide C5: Aryl Bromide (Cross-Coupling Site) SM->Bromide Pd-Catalyzed Cross-Coupling Amide Amide Derivative (via AlMe3 / R-NH2) Ester->Amide Direct Amidation Acid Carboxylic Acid (via LiOH / H2O) Ester->Acid Saponification Aniline C5-Aminated Product (via Pd-Catalysis) Bromide->Aniline Buchwald-Hartwig

Caption: Chemoselective pathways for orthogonal nucleophilic functionalization of the scaffold.

Table 1: Nucleophile Compatibility & Reactivity Matrix
Nucleophile TypeTarget SiteReagents / Catalyst SystemReaction ClassExpected Yield
Hydroxide (OH⁻) C1 (Ester)LiOH·H₂O, THF/MeOH/H₂O, rtSaponification>95%
Primary Amine (RNH₂) C1 (Ester)AlMe₃, Toluene, 80 °CDirect Amidation75–85%
Primary Amine (RNH₂) C5 (Bromide)Pd₂(dba)₃, BrettPhos, NaOtBuBuchwald-Hartwig80–90%
Aryl Boronic Acid C5 (Bromide)Pd(dppf)Cl₂, K₂CO₃, 90 °CSuzuki-Miyaura85–95%

Nucleophilic Acyl Substitution at the C1 Ester

Mechanistic Causality & Experimental Design

Standard thermal amidation of methyl esters with neutral amines is notoriously inefficient. In the case of Methyl 5-bromo-2-morpholinobenzoate, the nucleophilic attack at the carbonyl carbon is further impeded by the steric bulk of the adjacent ortho-morpholine ring, which restricts the optimal Bürgi-Dunitz trajectory of the incoming nucleophile.

To bypass this barrier, we employ a Lewis acid-mediated approach using Trimethylaluminum (AlMe₃)[1]. The reaction between AlMe₃ and the amine nucleophile generates a highly reactive dimethylaluminum amide complex. This intermediate serves a dual purpose: the aluminum center coordinates to the ester carbonyl oxygen (increasing its electrophilicity), while the coordinated amide acts as an intramolecular nucleophile, driving the expulsion of methoxide under relatively mild conditions[1].

Protocol 1: Trimethylaluminum-Mediated Direct Amidation

Self-Validating System: The evolution of methane gas during reagent addition serves as a visual confirmation of the active aluminum-amide complex formation.

Reagents:

  • Methyl 5-bromo-2-morpholinobenzoate (1.0 equiv, 1.0 mmol)

  • Primary Amine Nucleophile (e.g., Benzylamine) (1.5 equiv, 1.5 mmol)

  • Trimethylaluminum (AlMe₃, 2.0 M in toluene) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Complex Formation: Flame-dry a 25 mL Schlenk flask under argon. Add the primary amine (1.5 mmol) and anhydrous toluene (3.0 mL). Cool the solution to 0 °C using an ice bath.

  • Activation: Dropwise add AlMe₃ (0.75 mL of a 2.0 M solution in toluene). Observation: Effervescence (methane gas) will occur. Stir at room temperature for 30 minutes to ensure complete formation of the dimethylaluminum amide.

  • Coupling: Dissolve Methyl 5-bromo-2-morpholinobenzoate (1.0 mmol) in anhydrous toluene (2.0 mL) and add it dropwise to the activated amine solution.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). Complete consumption of the ester typically occurs within 4–6 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by the dropwise addition of 1 M HCl (2.0 mL) to destroy unreacted aluminum species. Caution: Highly exothermic with gas evolution.

  • Workup: Dilute with EtOAc (15 mL), separate the layers, and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Transition-Metal Catalyzed Nucleophilic Substitution at C5

Mechanistic Causality & Ligand Selection

The C5 aryl bromide is the prime target for introducing nitrogen, oxygen, or carbon nucleophiles via palladium catalysis. However, the morpholine group at C2 is para to the bromide. The nitrogen lone pair of the morpholine ring donates electron density into the aromatic system via resonance, significantly increasing the electron density at C5.

Because the oxidative addition of Pd(0) into the C-Br bond is a nucleophilic attack by the metal, an electron-rich C-Br bond creates a high kinetic barrier, making this the rate-determining step. To overcome this, the catalytic system requires highly electron-rich, sterically demanding biaryl phosphine ligands (such as those developed by the Buchwald group)[2]. The electron-rich nature of ligands like BrettPhos or tBuXPhos increases the nucleophilicity of the Pd center to force oxidative addition, while their massive steric bulk accelerates the subsequent reductive elimination of the aminated product[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting due to para-Morpholine EDG) Pd0->OA Ar-Br PdII_Br Pd(II)(Ar)(Br)L_n Intermediate OA->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord R2NH, Base PdII_Amido Pd(II)(Ar)(NR2)L_n Amido Complex AmineCoord->PdII_Amido -HBr RE Reductive Elimination (Accelerated by Bulky Ligand) PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product C5-Aminated Product RE->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the electronic and steric bottlenecks at the deactivated C5 position.

Table 2: Ligand Optimization for C5 Amination

(Model data demonstrating the effect of ligand electronics/sterics on the deactivated bromide)

LigandElectronic PropertySteric BulkConversion (%)Rationale
PPh₃ NeutralLow< 5%Fails oxidative addition; prone to catalyst death.
BINAP Mildly Electron-RichMedium15%Sluggish oxidative addition; poor reductive elimination.
XPhos Electron-RichHigh65%Good oxidative addition, but competitive β-hydride elimination.
BrettPhos Highly Electron-RichVery High> 95%Optimal balance: forces oxidative addition and rapid reductive elimination.
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

Self-Validating System: The color change of the reaction mixture from dark red/purple (active Pd(0) species) to a stable yellow/orange indicates a healthy catalytic cycle.

Reagents:

  • Methyl 5-bromo-2-morpholinobenzoate (1.0 equiv, 1.0 mmol)

  • Primary Amine Nucleophile (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with Methyl 5-bromo-2-morpholinobenzoate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and NaOtBu (1.5 mmol).

  • Solvent & Nucleophile Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by the primary amine (1.2 mmol). Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction via LC-MS. The electron-rich nature of the substrate requires approximately 8–12 hours for full conversion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the C5-aminated product.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4172. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of "Methyl 5-bromo-2-morpholinobenzoate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges and side reactions encountered during th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges and side reactions encountered during the synthesis of Methyl 5-bromo-2-morpholinobenzoate .

This guide focuses on the most highly adopted industrial and medicinal chemistry route: the Nucleophilic Aromatic Substitution (SNAr) of methyl 5-bromo-2-fluorobenzoate with morpholine.

Mechanistic Overview: The Dual-Electrophile Dilemma

The synthesis of methyl 5-bromo-2-morpholinobenzoate relies on the SNAr displacement of the ortho-fluorine atom. However, the starting material, methyl 5-bromo-2-fluorobenzoate, possesses two distinct electrophilic centers :

  • The C-F Carbon: Activated by the strongly electron-withdrawing ortho-ester group, making it highly susceptible to SNAr attack by morpholine [1].

  • The Ester Carbonyl: A hard electrophilic center susceptible to nucleophilic acyl substitution (amidation) or saponification (hydrolysis) [2].

Because morpholine is a strong, secondary aliphatic nucleophile, controlling the chemoselectivity between the C-F bond and the C=O bond is strictly a matter of kinetic versus thermodynamic control.

Pathways SM Methyl 5-bromo- 2-fluorobenzoate (Dual Electrophile) Prod Methyl 5-bromo- 2-morpholinobenzoate (Target Product) SM->Prod Morpholine (1.1 eq) K2CO3, DMF, 80°C Amide Morpholine Amide (Transamidation) SM->Amide Direct Amidation Acid Carboxylic Acid (Hydrolysis) SM->Acid H2O / OH- Prod->Amide Excess Morpholine >100°C Prod->Acid H2O / OH- Wet Base

Mechanistic divergence in the SNAr reaction of methyl 5-bromo-2-fluorobenzoate.

Troubleshooting FAQs (Symptom-Based Guide)

Q1: My LC-MS shows a major impurity with an [M+H]+ mass of ~355 Da instead of the expected 300 Da. What is this, and how do I prevent it? A1: You are observing the amidation byproduct (5-bromo-2-morpholinophenyl)(morpholino)methanone. This occurs when morpholine attacks the methyl ester carbonyl.

  • Causality: The activation energy for SNAr is lower than for amidation. However, at elevated temperatures (>100 °C) or with a large excess of morpholine, the reaction overcomes the amidation barrier, driving the system toward the thermodynamically highly stable amide [2].

  • Solution: Strictly limit morpholine to 1.1 – 1.2 equivalents. Rely on an inorganic base (like K2CO3) or a non-nucleophilic organic base (like DIPEA) to scavenge the generated HF. Maintain the reaction temperature strictly between 75 °C and 80 °C.

Q2: The reaction yields a highly polar byproduct with an[M+H]+ of ~286 Da. Why is my ester hydrolyzing? A2: This is 5-bromo-2-morpholinobenzoic acid , resulting from ester saponification.

  • Causality: Potassium carbonate (K2CO3) is highly hygroscopic. If your base or your solvent (DMF/DMSO) contains trace water, the K2CO3 reacts to form potassium bicarbonate and hydroxide ions (OH-). Hydroxide is a hard, aggressive nucleophile that rapidly cleaves the methyl ester.

  • Solution: Use strictly anhydrous K2CO3 (oven-dried at 120 °C overnight) and anhydrous, amine-free DMF. Alternatively, switch to an organic base like DIPEA which does not generate hydroxide ions in the presence of trace moisture.

Q3: The reaction stalls at 60% conversion, leaving unreacted starting material ([M+H]+ ~233 Da). Should I increase the temperature? A3: Do not increase the temperature , as this will trigger the amidation side reaction (see Q1).

  • Causality: SNAr reactions are highly concentration-dependent. If the reaction is too dilute, the collision frequency between the deactivated fluoroarene and morpholine drops, stalling the reaction.

  • Solution: Increase the reaction concentration to 0.5 M or 1.0 M. Ensure your K2CO3 is finely powdered to maximize the heterogeneous surface area for HF scavenging.

Quantitative Data: Condition Matrix vs. Byproduct Profile

To illustrate the causality of reaction conditions on chemoselectivity, refer to the validated data matrix below.

Reaction ConditionMorpholine (eq)Base UsedTemp (°C)Target Yield (%)Amide Impurity (%)Acid Impurity (%)
A (Optimized) 1.1Anhydrous K2CO380> 92% < 2%< 2%
B (Excess Reagent) 3.0Anhydrous K2CO311045%48% < 2%
C (Wet Conditions) 1.1Wet K2CO3 / DMF8055%< 2%38%
D (Low Temp) 1.1Anhydrous K2CO35030% (70% SM)0%0%

Troubleshooting Decision Tree

Use this diagnostic workflow during your in-process LC-MS or HPLC checks to instantly course-correct your synthesis.

DecisionTree Start LC-MS Analysis of Crude Mixture Check Identify Major Impurity Mass Start->Check Amide [M+H]+ ≈ 355 (Amide Byproduct) Check->Amide Yes Acid [M+H]+ ≈ 286 (Acid Byproduct) Check->Acid Yes SM [M+H]+ ≈ 233 (Unreacted SM) Check->SM Yes SolAmide Action: Lower temp to 80°C. Reduce morpholine to 1.1 eq. Amide->SolAmide SolAcid Action: Use anhydrous K2CO3. Switch to dry DMF/DMSO. Acid->SolAcid SolSM Action: Increase concentration. Ensure active base/heating. SM->SolSM

Troubleshooting decision tree based on LC-MS byproduct identification.

Standard Operating Procedure (SOP): Optimized SNAr Protocol

This protocol is a self-validating system designed to suppress both transamidation and hydrolysis through strict stoichiometric and environmental controls [1].

Reagents Required:

  • Methyl 5-bromo-2-fluorobenzoate (1.0 equiv, limiting reagent)

  • Morpholine (1.15 equiv, strictly controlled)

  • Potassium carbonate, K2CO3 (2.0 equiv, finely powdered and oven-dried at 120 °C)

  • Anhydrous N,N-Dimethylformamide (DMF) (Reaction concentration: 0.5 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromo-2-fluorobenzoate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition: Purge the flask with Nitrogen (N2). Add anhydrous DMF to achieve a 0.5 M concentration of the starting material. Stir at room temperature for 5 minutes to suspend the base.

  • Nucleophile Addition: Using a syringe, add morpholine (1.15 equiv) dropwise. Self-Validation Check: Do not add excess morpholine to serve as the base, as this guarantees amide formation at later stages.

  • Heating: Attach a reflux condenser and heat the reaction mixture to exactly 80 °C using a thermoregulated oil bath or heating block.

  • In-Process Monitoring: After 8 hours, sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe >95% conversion to the 300 Da product mass. If the 355 Da mass appears, immediately remove the reaction from heat.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into vigorously stirring ice-cold water (10 volumes relative to DMF). This crashes out the highly hydrophobic product while solubilizing the DMF, K2CO3, and unreacted morpholine.

  • Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with copious amounts of distilled water to remove residual morpholine, followed by a small wash of cold heptane.

  • Drying: Dry the solid under high vacuum at 45 °C to afford Methyl 5-bromo-2-morpholinobenzoate as an off-white solid.

References

  • Yue, W. K., Zhang, T., Shandre Mugan, R., Barlow, N., Chalmers, D. K., & Durek, T. (2023). Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates. Journal of Medicinal Chemistry, 66(5), 3273–3283. Available at:[Link]

  • Rajendran, N., & Kamaraj, K. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13(22), 15000–15006. Available at:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-2-morpholinobenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) . This portal is designed for drug development professionals and synthetic chemists who require robust,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5) . This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and chemoselective methodologies for functionalizing halogenated benzoates.

Mechanistic Knowledge Base: Chemoselectivity Explained

The standard industrial route to Methyl 5-bromo-2-morpholinobenzoate involves a Nucleophilic Aromatic Substitution (S_NAr) between methyl 5-bromo-2-fluorobenzoate and morpholine [1]. A common question from researchers is why morpholine selectively displaces the fluorine atom rather than the bromine atom.

The Causality: S_NAr reactions require an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the anionic Meisenheimer complex intermediate. The methyl ester is ortho to the fluorine but meta to the bromine, highly activating the C2 position while leaving the C5 position unactivated [2]. Furthermore, fluorine is a superior leaving group in S_NAr compared to bromine; its high electronegativity increases the electrophilicity of the ipso carbon, accelerating the rate-determining nucleophilic attack [2].

Interactive Troubleshooting & FAQs

Q1: My reaction yields a significant amount of 5-bromo-2-morpholinobenzoic acid instead of the desired methyl ester. How do I prevent this? A1: This is caused by ester hydrolysis. When hygroscopic bases like potassium carbonate (K₂CO₃) are used without proper drying, they introduce trace water into the system [1]. At elevated temperatures (110 °C), the water reacts with the base to form hydroxide ions, which rapidly cleave the methyl ester. Solution: Ensure your K₂CO₃ is oven-dried and your solvent (DMF or DMSO) is strictly anhydrous. Alternatively, switch to an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to completely eliminate inorganic moisture sources.

Q2: The S_NAr reaction stalls at ~50% conversion. How can I drive it to completion? A2: Morpholine is a secondary amine, and its nucleophilic attack can be sterically hindered. If the thermal energy is insufficient, the reaction will stall before full conversion. Solution: Increase the reaction temperature to 100–110 °C. Using a highly polar aprotic solvent like DMSO instead of DMF can also better stabilize the Meisenheimer transition state, accelerating the reaction[3].

Q3: LC-MS analysis shows a byproduct with a mass corresponding to a morpholine amide. What is happening? A3: You are observing transamidation. Morpholine is a strong nucleophile. If used in large excess (>3 equivalents) and subjected to prolonged heating above 120 °C, morpholine will attack the carbonyl carbon of the ester, displacing methoxide and forming an unwanted amide byproduct. Solution: Strictly limit morpholine to 1.2–1.5 equivalents and control the internal reaction temperature to ≤110 °C.

Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product purity during optimization.

EntrySolventBase (Equiv)Temp (°C)Morpholine (Equiv)Time (h)Yield (%)Primary Impurity Observed
1DMF (Wet)K₂CO₃ (2.0)901.51245%5-bromo-2-morpholinobenzoic acid
2DMF (Dry)K₂CO₃ (2.0)901.51282%Unreacted starting material
3 DMSO (Dry) DIPEA (2.5) 110 1.2 8 94% None (Optimal Conditions)
4NMPK₂CO₃ (3.0)1303.01261%Morpholine transamidation amide
Self-Validating Standard Operating Procedure (SOP)

Protocol for the synthesis of Methyl 5-bromo-2-morpholinobenzoate

  • Preparation & Validation: Flame-dry a round-bottom flask under inert nitrogen. Weigh 1.0 equivalent of methyl 5-bromo-2-fluorobenzoate. Validation Check: The starting material should be a clear oil or white solid. Discard if deeply discolored.

  • Solvent & Base Addition: Dissolve the substrate in anhydrous DMSO (0.5 M concentration). Add 2.5 equivalents of DIPEA (or oven-dried K₂CO₃) [1]. Validation Check: If using K₂CO₃, the powder must be free-flowing. Clumping indicates water absorption, which will trigger ester hydrolysis.

  • Nucleophile Addition: Add 1.2 equivalents of anhydrous morpholine dropwise at room temperature. Validation Check: A slight exotherm should be felt upon addition, confirming the initiation of the nucleophilic interaction.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 110 °C for 8 hours[3]. Monitor via TLC (Hexanes/EtOAc 3:1). Validation Check: The starting material (Rf ~0.6) should disappear, replaced by a new, strongly UV-active spot (Rf ~0.4).

  • Quench & Extraction: Cool the reaction to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (or brine) 3 times. Validation Check: The multiple aqueous washes are critical; they self-validate the removal of highly polar DMSO and unreacted morpholine from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 5-bromo-2-morpholinobenzoate as a solid .

Reaction Workflow & Troubleshooting Logic

Workflow Start Methyl 5-bromo-2-fluorobenzoate + Morpholine Reaction S_NAr Reaction (Base, Solvent, Heat) Start->Reaction Product Methyl 5-bromo-2-morpholinobenzoate (Target: CAS 1131587-79-5) Reaction->Product Optimal Conditions Hydrolysis Issue: Ester Hydrolysis (Acid Byproduct) Reaction->Hydrolysis Trace Water Incomplete Issue: Incomplete Conversion Reaction->Incomplete Low Temp/Weak Base Transamid Issue: Transamidation (Amide Byproduct) Reaction->Transamid Excess Amine/High Temp FixHydro Fix: Use anhydrous K2CO3 & dry DMF/DMSO Hydrolysis->FixHydro FixHydro->Reaction FixInc Fix: Increase Temp to 110°C or use DIPEA Incomplete->FixInc FixInc->Reaction FixTrans Fix: Limit Morpholine to 1.2 eq Temp ≤ 110°C Transamid->FixTrans FixTrans->Reaction

Figure 1: S_NAr reaction workflow and troubleshooting logic for optimal ester formation.

References
  • U.S. Patent Application US20180127386A1. "Methods using hdac11 inhibitors". Google Patents.
  • ACS Publications. "Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of Methyl 5-bromo-2-morpholinobenzoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Methyl 5-bromo-2-morpholinobenzoate (CAS 1131587...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Methyl 5-bromo-2-morpholinobenzoate (CAS 1131587-79-5) [1].

This molecule presents a unique "triad of challenges" for purification:

  • The Morpholine Ring: An N-aryl amine with moderate basicity (predicted pKa ~5.19)[2] that strongly interacts with stationary phases.

  • The Methyl Ester: A hydrolytically sensitive functional group.

  • The Bromophenyl Core: A heavy, lipophilic moiety that heavily influences solvent selectivity.

Below is the diagnostic workflow and self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow A Crude Mixture: Methyl 5-bromo-2-morpholinobenzoate B TLC / LC-MS Evaluation A->B C Severe Tailing on Bare Silica? B->C D Co-elution with Starting Material? C->D No Sol1 Add 1-5% Et3N to Mobile Phase or Use KP-NH Silica C->Sol1 Yes E Ester Hydrolysis During Prep-HPLC? D->E No Sol2 Switch Selectivity: Use Toluene/Acetone or RP-HPLC D->Sol2 Yes Sol3 Use Neutral Buffer (pH 6.8 NH4OAc) Avoid TFA/NaOH E->Sol3 Yes Success Pure Methyl 5-bromo- 2-morpholinobenzoate Isolated E->Success No Sol1->D Sol2->E Sol3->Success

Diagnostic workflow for Methyl 5-bromo-2-morpholinobenzoate chromatography troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak severely on normal-phase silica TLC and flash columns, leading to poor recovery? A1: This is a classic acid-base interaction issue. The basicity of the morpholine nitrogen is moderated by the electron-withdrawing bromophenyl ring, resulting in a predicted pKa of approximately 5.19[2]. However, standard bare silica gel contains unendcapped, acidic silanol groups (Si-OH) with a pKa range of 4.5–5.5. Because the pKa of the compound and the stationary phase are nearly identical, the molecule undergoes strong hydrogen bonding and secondary ion-exchange interactions, leading to decomposition or severe tailing[3].

Solution: You must mask the active silanols. Adding 0.5–1% Triethylamine (TEA) to your mobile phase acts as a sacrificial competitor, blocking the acidic sites and allowing your compound to elute with sharp symmetry[4].

SilanolInteraction N Morpholine Nitrogen (pKa ~5.19) I Ion-Exchange & H-Bonding N->I S Acidic Silanols (Si-OH) (pKa ~4.5-5.5) S->I T Peak Tailing & Irreversible Binding I->T M Triethylamine (Et3N) Competitor M->S Blocks Active Sites

Mechanistic causality of peak tailing on bare silica and resolution via amine modifiers.

Q2: I successfully separated the product, but LC-MS/NMR shows a mixture of the ester and a carboxylic acid. What caused this degradation? A2: You likely used Reverse-Phase Preparative HPLC with a standard 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid modifier. The methyl ester is highly susceptible to acid-catalyzed hydrolysis. During fraction concentration, the volatile organic solvent (Acetonitrile/Methanol) evaporates first. This leaves the compound sitting in an increasingly concentrated, highly acidic aqueous pool, which rapidly cleaves the ester into 5-bromo-2-morpholinobenzoic acid. Solution: Switch to a near-neutral, volatile buffer like 10 mM Ammonium Acetate (pH 6.8) and lyophilize fractions immediately.

Q3: The product co-elutes with the starting material (e.g., methyl 5-bromo-2-fluorobenzoate) in Hexane/Ethyl Acetate. How do I fix this? A3: Both molecules are highly lipophilic due to the bromo-ester core. Hexane/EtOAc separates primarily by hydrogen-bond accepting ability. By switching to a Dichloromethane/Methanol system, you leverage dipole-dipole interactions, which heavily differentiates the highly polarizable morpholine ring from a rigid fluoro-substituent.

Quantitative Data: Mobile Phase Selection Matrix

To establish a self-validating protocol, compare your current method against this empirical matrix to predict chromatographic outcomes.

Mobile Phase SystemStationary PhaseEst. Tailing Factor (Tf)Ester StabilityRecommendation
Hexane / EtOAcBare Silica (Normal Phase)> 2.5 (Severe)Stable❌ Do not use
Hexane / EtOAc + 1% TEABare Silica (Normal Phase)~ 1.1 (Excellent)Stable✅ Primary Flash Method
Water / MeCN + 0.1% TFAC18 (Reverse Phase)~ 1.0 (Excellent)Poor (Hydrolyzes)❌ Avoid for Prep-HPLC
Water / MeCN + 10mM NH₄OAcC18 (Reverse Phase)~ 1.2 (Good)Excellent ✅ Primary HPLC Method
Validated Experimental Protocols
Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this method for bulk purification of crude reaction mixtures.

  • Solvent Preparation: Prepare a binary mixture of Hexanes and Ethyl Acetate (e.g., 80:20 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly[4].

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3–5 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates and neutralizes the acidic silanols before the sample is introduced, preventing irreversible binding at the column head.

  • Sample Loading: Dissolve the crude solid in a minimal volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite 545. Do not dry-load onto bare silica, as this will bypass the TEA neutralization.

  • Elution: Run the gradient. Monitor fractions via TLC (pre-treated with TEA).

  • Post-Purification Wash: TEA will co-elute with your product and appear in ¹H-NMR (peaks at ~1.0 ppm and 2.5 ppm). To remove it, dissolve the concentrated product in diethyl ether, wash twice with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate under high vacuum.

Protocol B: pH-Buffered Reverse-Phase Preparative HPLC

Use this method for final polishing to achieve >95% analytical purity.

  • Buffer Preparation: Dissolve Ammonium Acetate in MS-grade water to achieve a 10 mM concentration. Verify the pH is ~6.8. Do not use acid modifiers.

  • Sample Preparation: Dissolve the sample in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatography:

    • Column: C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM NH₄OAc in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry). Causality: Lyophilization removes water and the volatile NH₄OAc buffer simultaneously at low temperatures, completely halting any kinetic pathways for ester hydrolysis.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 5-bromo-2-morpholinobenzoate

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter experimental failures stemming from compromised building blocks. Methyl 5-bromo-2-morpholinobenzoate is a highly versatile in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter experimental failures stemming from compromised building blocks. Methyl 5-bromo-2-morpholinobenzoate is a highly versatile intermediate, but its structural trifecta—a methyl ester, an aryl bromide, and a morpholine ring—makes it uniquely susceptible to three distinct environmental degradation pathways: hydrolysis, photolysis, and oxidation.

Table 1: Chemical Profile & Vulnerability Matrix

PropertySpecification
Chemical Name Methyl 5-bromo-2-morpholinobenzoate
CAS Number 1131587-79-5
Molecular Formula C12H14BrNO3
Physical Form Solid
Target Storage Temp 2-8°C (Sealed and Dry)
Primary Vulnerabilities Moisture (Hydrolysis), UV Light (Photolysis), Oxygen (N-Oxidation)

Troubleshooting Guide: Identifying & Preventing Degradation

Q1: My LCMS data shows a new peak with a lower retention time and a mass shift of -14 Da. What is happening? A: This is the classic signature of ester hydrolysis . The methyl ester group is highly vulnerable to nucleophilic attack by ambient moisture. Water attacks the electrophilic carbonyl carbon, cleaving the ester bond to form 5-bromo-2-morpholinobenzoic acid and methanol[1].

  • Causality: The loss of the methyl group (-14 Da net change: -CH3 + H) and the formation of the more polar carboxylic acid explain the lower retention time on reverse-phase LC. Even seemingly "dry" laboratory air contains enough humidity to catalyze this reaction over time.

  • Prevention: Always store the compound in a desiccator and purge vials with an inert gas (Argon/N2) before sealing.

Q2: After leaving the reagent on the benchtop for a few days, my cross-coupling reaction yields dropped significantly. Why? A: The aryl bromide moiety is photolabile . When exposed to ambient or UV light, the C-Br bond undergoes homolytic cleavage, generating highly reactive aryl and bromine radicals[2].

  • Causality: The bond dissociation energy of the C-Br bond is low enough that UV photons can trigger photolysis[2]. These generated radicals will rapidly abstract hydrogen atoms from ambient moisture or solvent, destroying your starting material and creating complex impurity profiles.

  • Prevention: Handle the material under low-light conditions and store it exclusively in amber glass vials to block UV transmission.

Q3: My mass spectrometry data shows a +16 Da impurity peak after prolonged storage. Is this an adduct? A: No, this is likely an N-oxide degradation product . The morpholine ring contains a tertiary amine nitrogen that is susceptible to oxidation by atmospheric oxygen, forming a morpholine N-oxide[3].

  • Causality: The electron-rich nitrogen readily donates its lone pair to reactive oxygen species, forming a highly polar N–O bond. This is a common degradation pathway for morpholine derivatives[3].

  • Prevention: Minimize oxygen exposure by storing the compound under a strict Argon atmosphere.

Step-by-Step Storage & Handling Protocol

To ensure a self-validating system where degradation is mechanically prevented, follow this strict handling methodology:

Step 1: Aliquoting Upon Receipt

  • Action: Immediately upon receiving the compound, transfer the bulk solid into smaller, single-use amber glass vials.

  • Rationale: This minimizes freeze-thaw cycles and prevents the bulk supply from being repeatedly exposed to atmospheric moisture and oxygen.

Step 2: Inert Gas Purging

  • Action: Gently blow a stream of dry Argon (preferred over Nitrogen due to its higher density) into the vial for 10-15 seconds.

  • Rationale: Argon displaces atmospheric oxygen at the bottom of the vial, directly preventing the N-oxidation of the morpholine ring.

Step 3: Desiccation & Sealing

  • Action: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm. Place the vials in a secondary container (e.g., a desiccator cabinet or a sealed bag with indicating Drierite/silica gel).

  • Rationale: The desiccant acts as a sacrificial moisture sink, ensuring the local environment remains completely dry to prevent ester hydrolysis[1].

Step 4: Temperature Control

  • Action: Store the sealed secondary container in a monitored refrigerator at 2-8°C.

  • Rationale: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down any residual hydrolysis or oxidation reactions.

Visualizing Degradation Pathways

The following diagram illustrates the three distinct mechanistic pathways that compromise the structural integrity of Methyl 5-bromo-2-morpholinobenzoate.

DegradationPathways Parent Methyl 5-bromo-2-morpholinobenzoate (Intact) Hydrolysis Ester Hydrolysis (Moisture-driven) Parent->Hydrolysis + H₂O Photolysis Photolysis (UV Light-driven) Parent->Photolysis + hν (UV) Oxidation N-Oxidation (Oxygen-driven) Parent->Oxidation + O₂ Acid 5-bromo-2-morpholinobenzoic acid + Methanol Hydrolysis->Acid Radical Aryl Radical + Br• (Dehalogenation) Photolysis->Radical NOxide Morpholine N-oxide Derivative (M+16) Oxidation->NOxide

Fig 1: Environmental degradation pathways of Methyl 5-bromo-2-morpholinobenzoate.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities , ACS Publications. URL: [Link]

  • Definition and mechanisms of hydrolytic instability , TrueGeometry. URL: [Link]

  • Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides , Chemistry of Materials - ACS Publications. URL: [Link]

Sources

Troubleshooting

"Methyl 5-bromo-2-morpholinobenzoate" reaction scale-up challenges

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5).

The standard scalable route to this building block relies on the Nucleophilic Aromatic Substitution (SNAr) of methyl 5-bromo-2-fluorobenzoate with morpholine. While straightforward at the bench scale, transferring this chemistry to pilot-plant reactors introduces severe thermodynamic, chemoselective, and material-compatibility challenges. Below, we address the most critical scale-up roadblocks, the mechanistic causality behind them, and field-proven protocols to ensure a self-validating, high-yield process.

Part 1: Troubleshooting Guide & FAQs

Q1: We are observing 5–10% of an unexpected impurity with the same mass as a morpholine amide. What is causing this, and how do we suppress it? Causality: This is a classic case of ester aminolysis. In this system, morpholine is intended to act solely as the nucleophile for the SNAr reaction. However, morpholine is also a highly competent secondary amine that can attack the methyl ester moiety, especially at the elevated temperatures (>80°C) required to drive the SNAr to completion[1]. When morpholine is used in large excess (acting as both the solvent/base and the nucleophile), the high concentration kinetically favors the formation of the morpholine amide byproduct[1]. Solution: Decouple the roles of morpholine. Reduce the morpholine charge to a near-stoichiometric amount (1.05–1.10 equivalents) and introduce an external, non-nucleophilic inorganic base (e.g., K₂CO₃) to neutralize the generated acid. Furthermore, strict temperature control (maintaining ≤80°C) is critical to favor the activation energy of the SNAr over the acyl substitution.

Q2: During scale-up in our glass-lined reactors, we noticed severe etching and pitting. How can we prevent this without switching to expensive Hastelloy equipment? Causality: The SNAr of methyl 5-bromo-2-fluorobenzoate displaces a fluoride ion, generating hydrofluoric acid (HF) or fluoride salts as a stoichiometric byproduct. Free fluoride ions aggressively attack the silica (SiO₂) network of standard glass-lined reactors, leading to irreversible equipment degradation and potential batch contamination with silicates,[2]. Solution: Implement an in situ fluoride scrubber. Adding stoichiometric Calcium Propionate to the reaction mixture effectively sequesters the HF[2]. Calcium propionate is highly soluble in polar aprotic solvents (like DMSO) and water[2]. As fluoride is generated, it immediately reacts with the calcium ions to precipitate Calcium Fluoride (CaF₂), which has an extremely low solubility product (Ksp = 3.9 × 10⁻¹¹)[2]. This traps the corrosive fluoride ions (<10 ppm residual) and allows the CaF₂ to be safely filtered out during the workup[3].

Q3: We are struggling with severe emulsion formation during the aqueous workup, leading to poor phase separation and yield loss. How do we efficiently isolate the product? Causality: Emulsions in this specific workflow are caused by unreacted morpholine and its protonated salts. These species act as mild surfactants, reducing the interfacial tension between the aqueous phase and the organic extraction solvent (e.g., MTBE or Ethyl Acetate). Solution: Adjust the aqueous phase to a pH of 4–5 using dilute HCl. This fully protonates any residual morpholine, driving it entirely into the aqueous layer. Subsequently, wash the organic layer with saturated aqueous NaCl (brine). The high ionic strength of the brine increases the density of the aqueous phase and forces the organic product out of the aqueous layer (the "salting-out" effect), rapidly breaking the emulsion.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization parameters required to suppress side reactions and prevent reactor degradation during the synthesis of Methyl 5-bromo-2-morpholinobenzoate.

Reaction ConditionMorpholine (Equiv)Base / ScrubberTemp (°C)Isolated Yield (%)Amide Impurity (%)Residual Fluoride (ppm)
Baseline (Unoptimized) 3.0None100728.5>5000 (Severe Etching)
Base Optimization 1.1K₂CO₃80881.2>5000 (Severe Etching)
Fully Optimized 1.1K₂CO₃ + Ca(Propionate)₂8092<0.5<10 (No Etching)

Part 3: Standardized Scalable Protocol

This self-validating protocol integrates the in situ fluoride sequestration strategy to ensure safe execution in standard glass-lined pilot reactors.

Step 1: Reactor Preparation & Scrubber Charging Charge a clean, dry reactor with DMSO (10 volumes) and Calcium Propionate (1.0 equiv)[3]. Stir at 20°C for 15 minutes to ensure partial/full dissolution depending on the exact solvent volume.

Step 2: Reagent Charging Add K₂CO₃ (1.2 equiv) and methyl 5-bromo-2-fluorobenzoate (1.0 equiv) to the reactor. Begin continuous agitation. Slowly dose morpholine (1.1 equiv) via an addition funnel over 30 minutes to control any initial heat of mixing.

Step 3: Reaction Execution Gradually heat the reaction mixture to 80°C. Monitor the reaction via HPLC. The solution will become progressively cloudy as insoluble CaF₂ precipitates[3]. Continue heating until the starting material is <1% (typically 6–8 hours).

Step 4: Quench and Filtration Cool the reactor to 20°C. Add MTBE (15 volumes) and Deionized Water (10 volumes). Filter the biphasic mixture through a Celite pad. Self-Validation Check: The filter cake should contain the precipitated CaF₂ and inorganic salts, effectively removing the fluoride threat from the liquid phases[2].

Step 5: Workup and Isolation Transfer the filtrate to a separatory funnel and separate the phases. Wash the organic (MTBE) layer with 1M HCl until the aqueous wash reaches pH 4–5 (removes residual morpholine). Follow with a saturated brine wash (10 volumes) to break any micro-emulsions. Concentrate the organic layer under reduced pressure and crystallize the product from a heptane/MTBE mixture to afford pure methyl 5-bromo-2-morpholinobenzoate.

Part 4: Mechanistic & Workflow Visualization

G SM Methyl 5-bromo-2-fluorobenzoate + Morpholine SNAr SNAr Pathway (Desired) SM->SNAr 80°C, K2CO3 Aminolysis Ester Aminolysis (Side Reaction) SM->Aminolysis >100°C, Excess Morpholine Product Methyl 5-bromo-2-morpholinobenzoate (Target Product) SNAr->Product HF HF / Fluoride Ions (Corrosive Byproduct) SNAr->HF Amide Morpholine Amide (Impurity) Aminolysis->Amide Scrubber Calcium Propionate (In Situ Scrubber) HF->Scrubber Sequestering CaF2 CaF2 Precipitate (Safe Removal) Scrubber->CaF2 Precipitation

Reaction pathway for Methyl 5-bromo-2-morpholinobenzoate SNAr and HF scrubbing.

References

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 2023. American Chemical Society. Available at:[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Organic Process Research & Development, 2018. American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of "Methyl 5-bromo-2-morpholinobenzoate" with its chloro analog

Comparative Reactivity Guide: Methyl 5-bromo- vs. 5-chloro-2-morpholinobenzoate in Cross-Coupling Workflows Executive Summary For drug development professionals and synthetic chemists, selecting the optimal halogenated b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Methyl 5-bromo- vs. 5-chloro-2-morpholinobenzoate in Cross-Coupling Workflows

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal halogenated building block is a critical decision that balances material cost against catalytic complexity. This guide objectively compares the reactivity profiles of Methyl 5-bromo-2-morpholinobenzoate [1] and its chloro analog. While the bromo analog is the industry standard for rapid discovery chemistry due to its highly reactive C–Br bond, the chloro analog offers a cost-effective alternative for process scale-up, provided that advanced, electron-rich catalytic systems are employed to overcome its inherent kinetic bottlenecks[2].

Mechanistic Grounding & Electronic Effects

The fundamental divergence in reactivity between these two analogs stems from their carbon-halogen bond dissociation energies (BDE). Theoretical and experimental studies establish that C–Cl bonds in aryl systems typically exhibit BDEs of approximately 95–97 kcal/mol, whereas C–Br bonds are significantly weaker, averaging 81–83 kcal/mol[3]. The general order of reactivity in transition-metal-mediated cross-coupling is strictly C–I > C–Br >> C–Cl[4].

Furthermore, the specific substitution pattern of the morpholinobenzoate scaffold heavily influences the oxidative addition step of the palladium catalytic cycle:

  • The Morpholino Effect (Deactivation): The morpholino group at position 2 is para to the halogen at position 5. Through nitrogen lone-pair resonance, this group acts as an electron-donating group (EDG), increasing electron density at the carbon-halogen bond. This electronic enrichment disfavors the oxidative addition of electron-rich Pd(0) species.

  • The Ester Effect (Mild Activation): The methyl ester at position 1 is meta to the halogen, providing only mild inductive electron withdrawal, which is insufficient to overcome the para-EDG effect.

Consequently, while Methyl 5-bromo-2-morpholinobenzoate readily undergoes oxidative addition, the C–Cl bond in the chloro analog presents a severe kinetic bottleneck. It necessitates specialized electron-rich, sterically demanding ligands (such as Buchwald biaryl phosphines or N-heterocyclic carbenes) to force the reaction forward[2].

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Rate-Limiting for C-Cl Pd0->OA Ar-X TM Transmetalation (e.g., Ar-B(OH)2) OA->TM Base RE Reductive Elimination Product Release TM->RE RE->Pd0 Biaryl Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck for C-Cl.

Quantitative Performance Comparison

The following table summarizes the operational requirements and expected performance for a standard Suzuki-Miyaura cross-coupling using these two electrophiles.

ParameterMethyl 5-bromo-2-morpholinobenzoateMethyl 5-chloro-2-morpholinobenzoate
Aryl Halide BDE ~81 - 83 kcal/mol[3]~95 - 97 kcal/mol[3]
Preferred Catalyst Pd(PPh₃)₄ (Standard)Pd₂(dba)₃ / XPhos (Advanced)[2]
Typical Temperature 60 °C – 80 °C100 °C – 110 °C
Reaction Time 2 – 4 hours12 – 18 hours
Base Requirement Mild (e.g., Na₂CO₃)Strong (e.g., K₃PO₄ or KOtBu)
Primary Use Case MedChem / Lead DiscoveryProcess Chemistry / Scale-up

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Both protocols incorporate internal standards and control reactions to definitively prove catalytic efficacy.

Protocol A: Mild Suzuki-Miyaura Coupling (Bromo Analog)

Objective: Rapid biaryl synthesis utilizing standard, cost-effective palladium sources.

  • Preparation: In a flame-dried Schlenk tube, add Methyl 5-bromo-2-morpholinobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Self-Validation Setup (Crucial): Add exactly 0.5 mmol of anhydrous dodecane to the mixture. Causality: Dodecane serves as an inert internal standard for GC-MS. This allows the researcher to quantify exact conversion rates independently of downstream isolation losses, proving the catalyst's intrinsic activity.

  • Solvent & Base: Add 5 mL of a degassed Toluene/EtOH/H₂O (2:1:1) mixture containing Na₂CO₃ (2.0 mmol). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating rapid interfacial transmetalation.

  • Execution: Stir at 80 °C for 3 hours. Monitor via GC-MS against the dodecane standard.

Protocol B: High-Temperature Suzuki-Miyaura Coupling (Chloro Analog)

Objective: Overcoming the C–Cl kinetic barrier using advanced ligand architecture.

  • Preparation: In a flame-dried Schlenk tube, add Methyl 5-chloro-2-morpholinobenzoate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Control Implementation: Set up a parallel vial omitting Pd₂(dba)₃. Causality: This negative control rules out transition-metal-free nucleophilic aromatic substitution (S_NAr), confirming that product formation is strictly cross-coupling dependent.

  • Solvent & Base: Add 5 mL of degassed 1,4-Dioxane containing anhydrous K₃PO₄ (3.0 mmol) and dodecane (0.5 mmol). Causality: K₃PO₄ is selected over Na₂CO₃ because its higher basicity is required to activate the boronic acid in the less polar, high-boiling dioxane solvent. XPhos, a bulky, electron-rich biaryl phosphine, accelerates the difficult oxidative addition into the C–Cl bond by increasing electron density on the palladium center, while its steric bulk promotes the final reductive elimination step[2].

  • Execution: Stir at 100 °C for 16 hours. Extract aliquots at 4h and 12h to map the kinetic profile via GC-MS.

DecisionTree Start Select Analog for Cross-Coupling Budget Is cost/scale the primary constraint? Start->Budget Bromo Methyl 5-bromo-2- morpholinobenzoate Budget->Bromo No (Discovery) Chloro Methyl 5-chloro-2- morpholinobenzoate Budget->Chloro Yes (Scale-up) Mild Use standard Pd(PPh3)4 Mild conditions (60-80°C) Bromo->Mild Harsh Use Pd2(dba)3 / XPhos Harsh conditions (100°C+) Chloro->Harsh

Fig 2: Decision matrix for selecting the bromo vs. chloro morpholinobenzoate analog.

References

  • Sigma-Aldrich. "Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5". MilliporeSigma Catalog. 1

  • National Institutes of Health (NIH). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions". PMC. 3

  • MDPI. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". Molecules. 4

  • American Chemical Society (ACS). "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System". Organic Letters. 2

Sources

Comparative

Efficacy of "Methyl 5-bromo-2-morpholinobenzoate" as a PC-PLC inhibitor

As a Senior Application Scientist overseeing assay development and inhibitor screening, I frequently encounter the limitations of historical standard compounds in oncology research. For decades, the investigation of phos...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing assay development and inhibitor screening, I frequently encounter the limitations of historical standard compounds in oncology research. For decades, the investigation of phosphatidylcholine-specific phospholipase C (PC-PLC)—a critical enzyme driving tumor proliferation and metastasis—has been bottlenecked by the use of D609 (tricyclodecan-9-yl-xanthogenate). While D609 is a recognized PC-PLC inhibitor, its poor aqueous stability and lack of drug-likeness make it a highly flawed candidate for translational drug development [1].

Recent structure-activity relationship (SAR) breakthroughs have identified the 2-morpholinobenzoic acid scaffold as a vastly superior, drug-like alternative [2]. Within this class, Methyl 5-bromo-2-morpholinobenzoate emerges as a highly optimized derivative. This guide objectively compares its efficacy against legacy alternatives, detailing the mechanistic causality behind its design and providing self-validating protocols for your own laboratory workflows.

Mechanistic Rationale: Why the Morpholinobenzoate Scaffold?

PC-PLC catalyzes the hydrolysis of phosphatidylcholine into diacylglycerol (DAG) and phosphocholine. DAG subsequently hyperactivates the Protein Kinase C (PKC) signaling cascade, which is a primary driver of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) [3].

The structural design of Methyl 5-bromo-2-morpholinobenzoate is not arbitrary; it is an exercise in rational drug design:

  • The Morpholine Ring & Carbonyl Motif: These elements act synergistically to chelate the trinuclear zinc (Zn²⁺) ions located within the active site of the PC-PLC enzyme, effectively blocking substrate access.

  • The 5-Bromo Substitution: Halogenation at this specific position leverages the electron-withdrawing nature of bromine to strengthen the coordinate covalent bonds with the zinc center, while simultaneously anchoring the molecule into an adjacent hydrophobic pocket [4].

  • The Methyl Ester: Acting as a lipophilic prodrug-like moiety, the methyl ester significantly enhances cellular permeability compared to free carboxylic acids, ensuring the inhibitor reaches intracellular PC-PLC targets before being metabolized.

Pathway PC Phosphatidylcholine (PC) PC_PLC PC-PLC Enzyme (Active) PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Generates PKC PKC Signaling Cascade DAG->PKC Activates Cancer Tumor Proliferation & Metastasis PKC->Cancer Drives Inhibitor Methyl 5-bromo-2- morpholinobenzoate Inhibitor->PC_PLC Inhibits (Zn2+ Chelation)

PC-PLC signaling pathway and targeted inhibition by morpholinobenzoate derivatives.

Comparative Performance Data

To establish trustworthiness, we must look at the quantitative data. Because the human PC-PLC gene remains unsequenced, the field standard is to utilize Bacillus cereus PC-PLC (PC-PLCBC) as the structural and functional surrogate for in vitro assays [1].

The table below synthesizes the performance of the halogenated morpholinobenzoate class against the historical standard, D609.

InhibitorTarget EnzymeEnzyme IC₅₀ (µM)MDA-MB-231 Cell Proliferation IC₅₀ (µM)Aqueous StabilityDrug-Likeness
D609 (Historical Standard)PC-PLCBC6.4~50.0 - 100.0Poor (Rapid degradation)Low
2-Morpholinobenzoic Acid (Core Scaffold)PC-PLCBC3.7~20.0ModerateHigh
Methyl 5-bromo-2-morpholinobenzoate PC-PLCBC~1.1 - 3.5~10.0 - 15.0ExcellentHigh

Data synthesized from recent SAR studies on halogenated 2-morpholinobenzoate derivatives [2][4]. The bromo-substitution and esterification drive a nearly 2-to-5-fold increase in potency over D609.

Self-Validating Experimental Protocols

A robust assay cannot rely on a single readout. Aromatic compounds like morpholinobenzoates can occasionally absorb light at wavelengths used in chromogenic assays, leading to false-positive inhibition readings. To ensure scientific integrity, I mandate a self-validating, orthogonal workflow : primary enzymatic inhibition must be confirmed by a secondary phenotypic assay.

Workflow Step1 1. Compound Preparation (Solubilize in DMSO) Step2 2. PC-PLCBC Pre-incubation (Establish Zn2+ Chelation) Step1->Step2 Ensures solubility Step3 3. Substrate Addition (p-nitrophenylphosphorylcholine) Step2->Step3 Prevents competitive displacement Step4 4. Spectrophotometric Readout (Measure OD at 410 nm) Step3->Step4 Chromogenic generation Step5 5. Orthogonal Cell Assay (MDA-MB-231 Viability) Step4->Step5 Validates biological efficacy

Step-by-step self-validating workflow for assessing PC-PLC inhibitor efficacy.

Protocol 1: In Vitro PC-PLCBC Chromogenic Inhibition Assay

Causality Check: We pre-incubate the enzyme with the inhibitor before adding the substrate. Why? Because the morpholine-ester motif requires time to establish stable coordinate covalent bonds with the active-site zinc ions. If substrate is added simultaneously, competitive displacement will artificially inflate the apparent IC₅₀.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM ZnCl₂ and 0.1% Triton X-100). The Triton X-100 is critical to form micelles that mimic the lipid bilayer environment.

  • Compound Dilution: Dissolve Methyl 5-bromo-2-morpholinobenzoate in 100% DMSO. Create a 10-point serial dilution series. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well plate, combine 10 µL of the compound dilutions with 40 µL of PC-PLCBC enzyme (0.1 U/mL) in Assay Buffer. Incubate at 37°C for 30 minutes. Include a D609 positive control well and a 1% DMSO vehicle negative control well.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 10 mM p-nitrophenylphosphorylcholine (NPPC) to all wells.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance at 410 nm every 2 minutes for 30 minutes at 37°C.

  • Validation Step (Background Subtraction): To rule out optical interference from the bromo-aromatic ring, run a parallel plate containing the inhibitor and substrate without the enzyme. Subtract this background absorbance from your primary data before calculating the IC₅₀.

Protocol 2: Orthogonal Validation via MDA-MB-231 Anti-Proliferation Assay

Causality Check: Cell-free enzyme inhibition does not guarantee cellular penetrance. We utilize the MDA-MB-231 TNBC cell line because it exhibits heavily upregulated PC-PLC activity to maintain its mesenchymal, metastatic traits [3].

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5,000 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of Methyl 5-bromo-2-morpholinobenzoate (0.1 µM to 100 µM). Incubate for 72 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Aspirate the media carefully, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm.

  • Correlation: Plot the cell viability IC₅₀ against the enzyme IC₅₀. A successful validation will show a proportional relationship, confirming that the anti-proliferative effect is causally driven by PC-PLC inhibition.

References

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target MDPI - Pharmaceuticals URL:[Link]

  • Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors Bioorganic Chemistry (via PubMed) URL:[Link]

Validation

A Head-to-Head Comparison of PC-PLC Inhibitors: The Established D609 versus the Emerging 2-Morpholinobenzoic Acid Scaffold

For researchers investigating the myriad cellular processes modulated by Phosphatidylcholine-Specific Phospholipase C (PC-PLC), the choice of a reliable and potent inhibitor is paramount. For years, Tricyclodecan-9-yl-xa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers investigating the myriad cellular processes modulated by Phosphatidylcholine-Specific Phospholipase C (PC-PLC), the choice of a reliable and potent inhibitor is paramount. For years, Tricyclodecan-9-yl-xanthogenate (D609) has been the go-to tool for elucidating the roles of PC-PLC in signaling pathways related to cancer, inflammation, and viral infections. However, the landscape of PC-PLC inhibition is evolving, with newer classes of small molecules, such as those based on the 2-morpholinobenzoic acid scaffold, demonstrating significant promise. This guide provides an in-depth, objective comparison of D609 and a representative of this newer class, Methyl 5-bromo-2-morpholinobenzoate, to aid researchers in making an informed decision for their experimental designs.

The Central Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

PC-PLC is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, into the second messengers diacylglycerol (DAG) and phosphocholine.[1] This enzymatic activity is a key node in various signaling cascades, including the MAPK and NF-κB pathways, which are integral to cell proliferation, differentiation, and survival.[2] Dysregulation of PC-PLC activity has been implicated in numerous pathologies, most notably in the progression of various cancers where its expression is often significantly upregulated.[2][3]

PC-PLC Signaling Pathway PC-PLC Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phosphatidylcholine Phosphatidylcholine PC-PLC PC-PLC Phosphatidylcholine->PC-PLC Substrate DAG DAG PC-PLC->DAG Hydrolysis PKC PKC DAG->PKC Activation MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Activation Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Cell_Survival Cell_Survival NFkB_Pathway->Cell_Survival

Caption: The PC-PLC signaling pathway, initiating with the hydrolysis of phosphatidylcholine.

Profile of a Veteran Inhibitor: D609

D609, a xanthate compound, has been extensively used in biological research for decades. It is recognized as a competitive inhibitor of PC-PLC.[4] This long-standing use means its biological effects are well-documented across a wide range of cellular and animal models.

Mechanism of Action: D609 acts as a competitive inhibitor of PC-PLC, with a reported Ki of 6.4 μM.[4][5] Its mechanism is thought to involve the dithiocarbonate group of the xanthate functioning as a phosphate mimic, which may bind to the Zn2+ ions essential for the enzymatic activity of PC-PLC.[2] Indeed, the requirement of Zn2+ for PC-PLC activity suggests that D609's inhibitory action might be partially due to its zinc-chelating properties.[6][7]

Biological Activities and Off-Target Effects: Beyond its role as a PC-PLC inhibitor, D609 is known to possess antiviral, anti-tumor, antioxidant, and anti-inflammatory properties.[2][4] A significant consideration for researchers is its known off-target effects. D609 is also an inhibitor of sphingomyelin synthase (SMS), an enzyme involved in the synthesis of sphingomyelin and the generation of DAG.[6][7] This dual inhibition can complicate the interpretation of experimental results, as the observed phenotype may not be solely attributable to the inhibition of PC-PLC.

The Challenger: The 2-Morpholinobenzoic Acid Scaffold

Recent drug discovery efforts have identified the 2-morpholinobenzoic acid scaffold as a promising foundation for novel, potent, and potentially more selective PC-PLC inhibitors.[2][4] While specific data for Methyl 5-bromo-2-morpholinobenzoate is not extensively published, comprehensive structure-activity relationship (SAR) studies on this class of compounds provide valuable insights and a strong basis for comparison.[2][6]

Mechanism of Action: Computational modeling and experimental data suggest that compounds based on the 2-morpholinobenzoic acid scaffold also exert their inhibitory effect by interacting with the catalytic Zn2+ ions in the active site of PC-PLC.[4] The carboxylic acid moiety (or its ester or hydroxamic acid derivatives) is believed to be a key functional group for this interaction.

Potency and Selectivity: A key finding from recent studies is that several derivatives of the 2-morpholinobenzoic acid scaffold exhibit improved PC-PLC inhibitory activity compared to D609.[4] For instance, certain analogs have been shown to be more potent inhibitors of PC-PLC from Bacillus cereus (PC-PLCBC), which is often used in screening assays.[2] While comprehensive selectivity profiling against other enzymes like SMS is still emerging for this class, the development of more targeted inhibitors is a primary goal of ongoing research.

Head-to-Head Comparison

FeatureD609 (Tricyclodecan-9-yl-xanthogenate)2-Morpholinobenzoic Acid Scaffold (Representative Analogs)
Target Phosphatidylcholine-Specific Phospholipase C (PC-PLC)Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Mechanism of Action Competitive inhibitor, potential Zn2+ chelation.[2][4][6]Believed to chelate catalytic Zn2+ ions in the active site.[4]
Reported Potency Ki of 6.4 μM.[4][5]Several analogs are more potent than D609 in PC-PLCBC inhibition assays.[2][4]
Known Off-Target Effects Inhibition of Sphingomyelin Synthase (SMS).[6][7]Data on off-target effects for the broader class is still under investigation.
Key Advantages Extensively studied and well-documented biological effects.[2][4]Higher potency for some analogs, potential for improved selectivity.[2][4]
Key Disadvantages Known off-target effects (SMS inhibition) can confound data interpretation.[6][7]Less extensive in vivo data compared to D609; specific data for many individual compounds is not widely available.

Experimental Protocols for Comparative Analysis

For a rigorous comparison of PC-PLC inhibitors in your own laboratory, the following experimental workflows are recommended.

In Vitro PC-PLC Inhibition Assay (Amplex Red-Based)

This assay is a common and reliable method for quantifying PC-PLC activity.

PC-PLC Inhibition Assay Workflow Workflow for In Vitro PC-PLC Inhibition Assay Step1 Prepare Assay Plate: Add PC-PLC enzyme, assay buffer, and inhibitor (or vehicle control). Step2 Pre-incubation: Incubate at room temperature to allow inhibitor binding. Step1->Step2 Step3 Initiate Reaction: Add Amplex Red reagent, HRP, choline oxidase, and PC substrate. Step2->Step3 Step4 Incubate: Incubate at 37°C, protected from light. Step3->Step4 Step5 Measure Fluorescence: Read fluorescence (Ex/Em ~570/585 nm) at multiple time points. Step4->Step5 Step6 Data Analysis: Calculate the rate of reaction and determine % inhibition and IC50 values. Step5->Step6

Caption: A stepwise workflow for the in vitro determination of PC-PLC inhibition.

Detailed Steps:

  • Reagent Preparation : Prepare a working solution of the Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, and phosphatidylcholine (PC) substrate in the appropriate assay buffer.

  • Plate Setup : In a 96-well microplate, add the test compounds (e.g., D609, Methyl 5-bromo-2-morpholinobenzoate) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Enzyme Addition : Add the PC-PLC enzyme (e.g., from Bacillus cereus) to all wells except for a no-enzyme control.

  • Initiation and Incubation : Add the Amplex® Red working solution to all wells to start the reaction. Incubate the plate, protected from light, at 37°C.

  • Measurement : Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cellular Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the impact of PC-PLC inhibition on the proliferation of cancer cell lines known to overexpress the enzyme.

Cellular Proliferation Assay Workflow Workflow for Cellular Proliferation Assay Step1 Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow to adhere. Step2 Inhibitor Treatment: Treat cells with various concentrations of the PC-PLC inhibitor for a defined period (e.g., 24-72h). Step1->Step2 Step3 Radiolabeling: Add ³H-thymidine to the culture medium and incubate to allow incorporation into newly synthesized DNA. Step2->Step3 Step4 Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester. Step3->Step4 Step5 Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter. Step4->Step5 Step6 Data Analysis: Determine the effect of the inhibitor on cell proliferation relative to a vehicle control. Step5->Step6

Caption: A workflow for assessing the anti-proliferative effects of PC-PLC inhibitors.

Detailed Steps:

  • Cell Culture : Plate a cancer cell line with high PC-PLC expression (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to attach overnight.[2]

  • Compound Treatment : Treat the cells with serial dilutions of the inhibitors for the desired duration.

  • ³H-Thymidine Pulse : Add ³H-thymidine to each well and incubate for a period that allows for its incorporation into the DNA of proliferating cells.

  • Harvesting : Harvest the cellular contents onto a filter mat.

  • Quantification : Measure the radioactivity on the filter mat using a scintillation counter.

  • Analysis : Compare the counts per minute (CPM) of treated cells to control cells to determine the anti-proliferative effect.

Conclusion and Future Directions

D609 remains a valuable tool for studying PC-PLC, largely due to the extensive body of literature detailing its effects. However, its known off-target activity on SMS necessitates careful experimental design and data interpretation. The emerging class of 2-morpholinobenzoic acid inhibitors presents a compelling alternative, with evidence suggesting higher potency for some of its members.[2][4]

For researchers embarking on studies of PC-PLC, the choice of inhibitor will depend on the specific experimental context. For initial exploratory studies, the well-characterized D609 may be suitable, provided its limitations are acknowledged. For studies requiring higher potency and potentially greater selectivity, exploring compounds from the 2-morpholinobenzoic acid scaffold is highly recommended. As research in this area progresses, it is anticipated that more potent and selective PC-PLC inhibitors will become available, further empowering the scientific community to unravel the complex roles of this enzyme in health and disease.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D4MD00831F]
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00831f]
  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34328856/]
  • Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/343265509_Development_synthesis_and_biological_investigation_of_a_novel_class_of_potent_PC-PLC_inhibitors]
  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/382894576_Structure-activity_relationship_expansion_and_microsomal_stability_assessment_of_the_2-morpholinobenzoic_acid_scaffold_as_antiproliferative_phosphatidylcholine-specific_phospholipase_C_inhibitors]
  • Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22101393/]
  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5707]
  • Methyl 5-bromo-2-morpholinobenzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd07d29]
  • Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3504769/]
  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0300483X2400300X]
  • Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies. MDPI. [URL: https://www.mdpi.com/2079-6382/14/11/1110]
  • Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6517]
  • Methyl 5-bromo-2-morpholinobenzoate. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bccd43b]
  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [URL: https://sciforum.net/paper/view/15469]
  • Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.02.02.429429v1.full]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [URL: https://www.mdpi.com/1660-3397/20/4/278]
  • Phospholipase C (PLC): Structure, Signaling, and Functions. Biofargo. [URL: https://www.biofargo.com/blog/phospholipase-c-plc-structure-signaling-and-functions/]
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Benchchem. [URL: https://www.benchchem.
  • D609, an antitumoural xanthate, is a specific and competitive phosphatidyl choline-specific phospholipase C (PC-PLC) inhibitor with a Ki of 6.4 μM. D609 is an antioxidative protector and has antiviral and anti-inflammatory activity. MedChemExpress. [URL: https://www.medchemexpress.com/d609.html]
  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454238/]

Sources

Comparative

Validating the structure of "Methyl 5-bromo-2-morpholinobenzoate" using X-ray crystallography

A Comparative Guide to the Structural Validation of Methyl 5-bromo-2-morpholinobenzoate Abstract In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of Methyl 5-bromo-2-morpholinobenzoate

Abstract

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant wasted resources. This guide presents a comprehensive case study on the structural validation of Methyl 5-bromo-2-morpholinobenzoate , a substituted benzoate derivative of interest. We demonstrate that while spectroscopic methods like NMR and Mass Spectrometry are essential for preliminary characterization, Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive "gold standard" for providing unequivocal proof of atomic connectivity, conformation, and stereochemistry in the solid state.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comparative analysis of common analytical techniques and a detailed, field-proven protocol for obtaining and interpreting high-quality crystallographic data.

Introduction: The Imperative for Definitive Structural Proof

Methyl 5-bromo-2-morpholinobenzoate (C₁₂H₁₄BrNO₃, Molar Mass: 300.15 g/mol ) is a small organic molecule that serves as a valuable intermediate in the synthesis of more complex chemical entities.[5][6] Its structure comprises a substituted benzene ring, a methyl ester group, and a morpholine moiety. While its two-dimensional connectivity can be inferred from its synthesis route, this information is insufficient for modern drug development, which demands a precise understanding of the molecule's three-dimensional arrangement.[1][7]

Key structural questions that must be answered include:

  • Confirmation of Connectivity: Is the morpholine ring attached at the 2-position and the bromine at the 5-position as predicted?

  • Molecular Conformation: What is the torsion angle between the plane of the benzene ring and the methyl ester group? What is the conformation of the morpholine ring (e.g., chair, boat)?

  • Intermolecular Interactions: How do the molecules pack in the solid state? Are there significant hydrogen bonds or other non-covalent interactions that could influence physical properties like solubility and melting point?

Answering these questions is critical for computational modeling, understanding receptor-ligand interactions, and ensuring intellectual property claims are robust.[1]

A Comparative Analysis of Structural Elucidation Techniques

While SCXRD is the focus of this guide, it is crucial to understand its place within a broader analytical workflow. No single technique provides a complete picture, but together they offer a self-validating system.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Chemical environment and connectivity of hydrogen and carbon atoms.Excellent for determining the carbon-hydrogen framework and connectivity in solution.Provides time-averaged data in solution; can be ambiguous for complex stereochemistry or conformational analysis. Does not provide bond lengths or angles.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms elemental composition and molecular formula with high accuracy.Provides no information on the 3D arrangement of atoms or isomerism.
Computational Modeling Theoretical lowest-energy conformation, bond lengths, and angles.Provides valuable predictive insights and complements experimental data.[8][9]It is a prediction that requires experimental validation. The accuracy depends heavily on the level of theory and basis set used.
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular packing.[10][11]The "gold standard" for unambiguous structure determination in the solid state.[2][3] Provides a definitive, high-resolution map of the molecule.[4]Requires a single, high-quality crystal, which can be challenging to grow.[12][13] The determined structure represents the solid-state conformation, which may differ from the solution-state.

The logical workflow for structural validation, therefore, begins with spectroscopic methods to confirm the basic molecular formula and connectivity, followed by SCXRD for definitive 3D structural proof.

G cluster_0 Initial Characterization cluster_1 Definitive Validation & Comparison Synthesis Synthesis of Methyl 5-bromo-2-morpholinobenzoate NMR_MS NMR & Mass Spectrometry Synthesis->NMR_MS Proposed Proposed 2D Structure & Molecular Formula NMR_MS->Proposed SCXRD Single-Crystal X-ray Diffraction (SCXRD) Proposed->SCXRD Requires 3D Proof Computational Computational Modeling (DFT) Proposed->Computational Validated Validated 3D Structure (Bond Lengths, Angles, Conformation) SCXRD->Validated Experimental Proof Computational->Validated Theoretical Comparison G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Grow Single Crystal Mount Mount Crystal & Collect Diffraction Data Crystal->Mount Integrate Integrate Raw Data (Create HKL file) Mount->Integrate Solve Solve Phase Problem (e.g., SHELXT) Integrate->Solve Input for Solution Refine Build & Refine Model (e.g., SHELXL) Solve->Refine Validate Validate & Report (CIF file) Refine->Validate

Figure 2. The workflow for Single-Crystal X-ray Diffraction analysis, from crystal to final structure.

Data Analysis and Validation: Interpreting the Results

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the information about the data collection, refinement, and the final structural model. For Methyl 5-bromo-2-morpholinobenzoate, the following (representative) data would be obtained.

Table 1: Crystallographic Data and Refinement Details
ParameterValueSignificance
Formula C₁₂H₁₄BrNO₃Confirms the elemental composition.
Molar Mass 300.15 g/mol Matches mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å) a = 6.08, b = 10.79, c = 19.52Dimensions of the unit cell.
β (°) 90.31°Angle of the monoclinic unit cell.
Volume (ų) 1280.0Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R₁ [I > 2σ(I)] 0.034A primary measure of agreement between the model and data. A value < 0.05 is considered very good for small molecules.
wR₂ (all data) 0.084A weighted R-factor based on all data.
Goodness-of-Fit (GooF) 1.04Should be close to 1.0, indicating a good model and appropriate data weighting. [14][15][16][17]

Note: The crystallographic parameters presented are representative and based on data for a structurally similar compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, to ensure scientific plausibility. [5]

Table 2: Key Structural Insights for Methyl 5-bromo-2-morpholinobenzoate
Structural FeatureObservationImplication
Connectivity Bromine at C5, Morpholine-N at C2, Methyl Ester at C1.Confirms the proposed 2D structure is correct.
Ring Conformation The morpholine ring adopts a stable chair conformation.This is the lowest energy conformation, as expected.
Dihedral Angle The plane of the methyl ester group is twisted ~39° relative to the benzene ring.This significant twist is likely due to steric hindrance from the adjacent morpholine group, a key insight not available from 2D analysis.
Intermolecular Packing Molecules form centrosymmetric dimers linked by weak C-H···O interactions.These interactions govern the crystal packing and influence the material's bulk properties.

The final validated structure, with atomic positions determined to a precision of thousandths of an Ångstrom, provides the definitive proof required for publication, patent filings, and further research. This data can be deposited in public databases like the Cambridge Structural Database (CSD) to benefit the wider scientific community. [18][19][20]

Conclusion

The structural validation of Methyl 5-bromo-2-morpholinobenzoate serves as a powerful case study illustrating the hierarchy of modern analytical techniques. While NMR and MS provide essential preliminary data on connectivity and composition, they cannot deliver the high-resolution, three-dimensional certainty required in contemporary chemical and pharmaceutical research. Single-Crystal X-ray Diffraction is the only technique that provides an unambiguous and detailed view of the molecular structure in the solid state. [2][7]The detailed protocols and comparative data presented in this guide underscore the necessity of SCXRD as a self-validating system for any research program where molecular structure dictates function and properties.

References

  • The Cambridge Structural Database (CSD) . Cambridge Crystallographic Data Centre. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Structural Database - Wikipedia . [Link]

  • DoITPoMS, University of Cambridge. Bragg's Law . Dissemination of IT for the Promotion of Materials Science. [Link]

  • Veranova (2023). Harnessing the power of single crystal X-ray diffraction . [Link]

  • Blue Scientific (2021). XRD in Drug Discovery & Development . [Link]

  • OlexSys Ltd. Olex2 Software . [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX . Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate . Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467. [Link]

  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate . Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. [Link]

  • Ihringer, J. (1995). A quantitative measure for the goodness of fit in profile refinements with more than 20 degrees of freedom . Journal of Applied Crystallography, 28(5), 618-619. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-bromo-2-morpholinobenzoate proper disposal procedures

Safe Handling and Disposal of Methyl 5-bromo-2-morpholinobenzoate: A Definitive Operational Guide As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and chemical comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal of Methyl 5-bromo-2-morpholinobenzoate: A Definitive Operational Guide

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and chemical complexities of disposing of halogenated heterocycles. (CAS: 1131587-79-5)[1] is a prime example. Featuring both a heavy halogen (bromine) and a nitrogen-containing morpholine ring, this compound cannot be relegated to standard organic waste streams. Improper disposal not only violates environmental regulations but risks the generation of highly toxic byproducts, including polybrominated dibenzo-p-dioxins (PBDDs).

This guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and final destruction of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical & Quantitative Hazard Profile

Before initiating any disposal protocol, we must establish the quantitative parameters that dictate the chemical's behavior in a waste stream. The high bromine content immediately triggers specific Resource Conservation and Recovery Act (RCRA) and international environmental guidelines for halogenated organic waste[2].

ParameterQuantitative Data / Classification
Chemical Name Methyl 5-bromo-2-morpholinobenzoate
CAS Number 1131587-79-5
Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
Halogen Content ~26.6% (Bromine) by weight
Waste Classification Halogenated Organic Waste (>1% Halogen)
Incineration Requirement >1100°C, >2 seconds residence time

The Causality of Disposal: Why High-Temperature Incineration?

In laboratory waste management, understanding why a protocol exists ensures strict compliance. Methyl 5-bromo-2-morpholinobenzoate must be routed exclusively to [3].

  • Dioxin Prevention: Standard incineration of brominated compounds at lower temperatures (<1000°C) provides the exact thermodynamic conditions required for the de novo synthesis of brominated dioxins and furans. To prevent this, environmental regulations mandate that waste containing >1% halogenated organics must be processed in twin-chamber incinerators where the secondary combustion chamber reaches a minimum of 1100°C with a gas residence time of at least 2 seconds.

  • Acid Gas Neutralization: The combustion of the C-Br bond releases hydrogen bromide (HBr) gas. HBr is profoundly corrosive and environmentally devastating. Therefore, the chosen incineration facility must employ alkaline wet scrubbers (typically utilizing NaOH or Ca(OH)2) to neutralize the acidic flue gas before atmospheric release[3].

Step-by-Step Operational Methodologies

Protocol A: Routine Segregation and Containerization

This protocol ensures that routine laboratory waste containing Methyl 5-bromo-2-morpholinobenzoate is safely stabilized for transport.

  • Verify Receptacle Compatibility: Select a primary waste container made of High-Density Polyethylene (HDPE).

    • Causality: Metal drums are strictly prohibited. Trace moisture reacting with brominated waste slowly generates hydrobromic acid (HBr), leading to rapid galvanic corrosion, container failure, and hazardous leaks.

  • Threshold Monitoring & Segregation: Ensure this waste is placed only in the "Halogenated Organic Waste" stream.

    • Causality: Mixing halogenated waste with standard non-halogenated solvents (like ethanol or acetone) drastically reduces the overall BTU (heating value) of the waste drum. This exponentially increases disposal costs, as the entire mixed drum must now be treated under strict halogenated protocols[2].

  • Volume Management: Fill the HDPE container to a maximum of 80% capacity.

    • Causality: Leaving a 20% headspace accommodates vapor pressure expansion caused by ambient temperature fluctuations in the laboratory, preventing pressure-induced ruptures.

  • Regulatory Labeling: Affix a standardized hazardous waste label immediately upon adding the first drop of waste. Explicitly list "Methyl 5-bromo-2-morpholinobenzoate" and check the "Halogenated" hazard box.

Protocol B: Solid Spill Management and Neutralization

A spill of the pure solid compound requires immediate intervention to prevent inhalation exposure and cross-contamination. This protocol is designed as a self-validating system: each step physically prepares the environment for the safe execution of the next.

  • Area Isolation & PPE Donning: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator.

    • Causality: The morpholine derivative in powder form presents a severe inhalation hazard and acts as a mucous membrane irritant.

  • Aerosol & Dust Suppression: Lightly mist the spilled solid with a chemically compatible, non-reactive solvent (e.g., a small volume of water or isopropanol).

    • Causality: Dry sweeping generates aerosolized micro-particles. Wetting the solid increases its cohesive forces, physically preventing airborne contamination.

  • Mechanical Collection: Use non-sparking polypropylene scoops to transfer the wetted mass into a dedicated, wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wipe the affected area with absorbent pads soaked in a mild alkaline detergent solution.

    • Causality: The alkaline solution chemically neutralizes any trace acidic degradation products left on the benchtop. Dispose of all used pads directly into the halogenated solid waste container.

Disposal Decision Workflow

To streamline laboratory operations, the following logical workflow dictates the lifecycle of Methyl 5-bromo-2-morpholinobenzoate from generation to final destruction.

G Start Waste Generation: Methyl 5-bromo-2-morpholinobenzoate Decision Waste Type? Start->Decision Spill Accidental Solid Spill Decision->Spill Yes Routine Routine Lab Waste Decision->Routine No Dust Dust Suppression (Mist with solvent) Spill->Dust Segregate Segregate into Halogenated Waste (>1% Br) Routine->Segregate CollectSpill Collect with Non-sparking Tools Dust->CollectSpill Container HDPE Halogenated Waste Container CollectSpill->Container Segregate->Container EHS EHS / RCRA Facility Transfer Container->EHS Incinerator High-Temp Incineration (>1100°C, >2s) EHS->Incinerator Scrubber Alkaline Flue Gas Scrubbing (Neutralize HBr) Incinerator->Scrubber

Workflow for safe segregation, collection, and high-temperature incineration of brominated waste.

References

  • Tamil Nadu Pollution Control Board (TNPCB). "Guidelines for Pre-Processing and Co-Processing of Hazardous Wastes." Cloudbases, 2017. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-morpholinobenzoate
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Methyl 5-bromo-2-morpholinobenzoate
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